3-Azabicyclo[3.3.0]octane hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-4-8-5-7(6)3-1;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZRRRPCVOJOLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615931 | |
| Record name | Octahydrocyclopenta[c]pyrrole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112626-50-3 | |
| Record name | Cyclopenta[c]pyrrole, octahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112626-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydrocyclopenta[c]pyrrole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopenta[c]pyrrole, octahydro-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Azabicyclo[3.3.0]octane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3-Azabicyclo[3.3.0]octane hydrochloride (CAS Number: 112626-50-3), a pivotal building block in contemporary pharmaceutical research and development. This document elucidates the compound's chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its significant role as a key intermediate in the synthesis of therapeutic agents, including the anti-diabetic drug Gliclazide and novel inhibitors of the Hedgehog signaling pathway. The guide is intended to be a comprehensive resource for researchers and professionals engaged in medicinal chemistry and drug discovery.
Introduction
This compound, also known as octahydrocyclopenta[c]pyrrole hydrochloride, is a bicyclic amine that has garnered significant attention in the pharmaceutical industry. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of small molecule therapeutics with improved potency and selectivity. This guide will detail the fundamental properties of this compound and provide practical methodologies for its synthesis and application in drug development, with a particular focus on its role in the creation of Hedgehog signaling pathway inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 112626-50-3 | [1][2] |
| Molecular Formula | C₇H₁₄ClN | [1] |
| Molecular Weight | 147.65 g/mol | [1][2] |
| Appearance | White or almost white powder | |
| Melting Point | 131 - 135°C | |
| Boiling Point | 204.1°C at 760 mmHg | |
| Flash Point | 77.2°C | |
| Solubility | Soluble in Chloroform (Sparingly) and Methanol (Slightly). Information on solubility in other common solvents is limited. | |
| IUPAC Name | octahydrocyclopenta[c]pyrrole hydrochloride | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from 1,2-cyclopentanedicarboxylic acid or its derivatives. A common route involves the formation of the free base, octahydrocyclopenta[c]pyrrole, followed by conversion to its hydrochloride salt.
Experimental Protocol: Synthesis of Octahydrocyclopenta[c]pyrrole (Free Base)
This protocol is based on the reduction of 1,2-dicyanocyclo-1-pentene.
Materials:
-
1,2-dicyanocyclo-1-pentene
-
Palladium on charcoal (Pd/C, 5%)
-
Isopropanol
-
Hydrogen gas (H₂)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation reactor, combine 1,2-dicyanocyclo-1-pentene (1 equivalent) and 5% Palladium on charcoal.
-
Add isopropanol as the solvent.
-
Pressurize the reactor with hydrogen gas.
-
Stir the mixture vigorously at a controlled temperature (e.g., 80°C) for a sufficient duration (e.g., 21 hours) to ensure complete reduction.
-
After the reaction is complete, carefully depressurize the reactor and filter the mixture to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude octahydrocyclopenta[c]pyrrole.
Experimental Protocol: Conversion to Hydrochloride Salt
Materials:
-
Crude octahydrocyclopenta[c]pyrrole
-
Anhydrous diethyl ether or other suitable organic solvent
-
Anhydrous hydrogen chloride (gas or in a suitable solvent like diethyl ether)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the crude octahydrocyclopenta[c]pyrrole in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with constant stirring.
-
A white precipitate of this compound will form.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain the final product.
Applications in Drug Development
Intermediate in the Synthesis of Gliclazide
This compound is a crucial intermediate in the synthesis of Gliclazide, a second-generation sulfonylurea oral hypoglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (type 2 diabetes). The bicyclic amine core is incorporated into the final drug structure, contributing to its therapeutic profile.
Precursor for Hedgehog Signaling Pathway Inhibitors
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is aberrantly activated in several types of cancer.[1] Inhibition of this pathway has emerged as a promising strategy for cancer therapy. This compound serves as a valuable starting material for the synthesis of substituted pyrimidine derivatives that act as novel Hedgehog signaling pathway inhibitors.
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH). In the absence of the ligand, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3). These transcription factors then translocate to the nucleus to regulate the expression of target genes involved in cell proliferation and differentiation.
References
An In-depth Technical Guide to the Synthesis and Mechanism of 3-Azabicyclo[3.3.0]octane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes and reaction mechanisms for 3-azabicyclo[3.3.0]octane hydrochloride and its key precursor, N-amino-3-azabicyclo[3.3.0]octane hydrochloride, a critical intermediate in the production of the anti-diabetic drug Gliclazide. This document details various synthetic methodologies, presents quantitative data in a structured format, and illustrates reaction pathways and experimental workflows through detailed diagrams.
Introduction
3-Azabicyclo[3.3.0]octane and its derivatives are important bicyclic compounds in medicinal chemistry. In particular, N-amino-3-azabicyclo[3.3.0]octane hydrochloride serves as a crucial building block for Gliclazide.[1] The synthesis of this bicyclic system has been approached through several strategic routes, each with its own advantages and challenges. This guide will explore the most prominent synthetic pathways, including multi-step syntheses from cyclic precursors and intramolecular cyclization strategies.
Synthetic Methodologies and Experimental Protocols
Several distinct synthetic strategies for the 3-azabicyclo[3.3.0]octane core have been reported in the literature. The following sections detail the key approaches with associated experimental protocols and quantitative data.
Synthesis from 2-Carbamoyl Cyclopentanecarboxylic Acid Amine
This common industrial route involves the formation of an imide intermediate, followed by reduction to yield the desired bicyclic amine.[2][3]
Experimental Protocol:
-
Step 1: Cyclization to 1,2-Cyclopentanedicarboximide: 2-Carbamoyl cyclopentanecarboxylic acid ammonium is heated (e.g., to 240-246°C) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, phosphoric acid, or hydrochloric acid) and water. The water is removed by azeotropic distillation with toluene to drive the reaction to completion, affording 1,2-cyclopentanedicarboximide.[3]
-
Step 2: N-Amination: The 1,2-cyclopentanedicarboximide is reacted with chloramine under alkaline conditions to yield N-amino-1,2-cyclopentanedicarboximide.[2]
-
Step 3: Reduction to N-amino-3-azabicyclo[3.3.0]octane hydrochloride: The N-amino-1,2-cyclopentanedicarboximide is reduced using a reducing agent such as sodium borohydride in the presence of aluminum trichloride in an organic solvent (e.g., methanol or tetrahydrofuran). The reaction mixture is typically refluxed for several hours. After extraction with a solvent like toluene, hydrochloric acid is added to precipitate the product as the hydrochloride salt, which is then purified by recrystallization.[2]
Quantitative Data Summary:
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | 2-Carbamoyl cyclopentanecarboxylic acid ammonium | p-Toluenesulfonic acid, Toluene | 240 | 1.5 | 76.5 | 98.7 (HPLC) | [3] |
| 3 | N-amino-1,2-cyclopentane dicarboximide | Sodium borohydride, Aluminum trichloride, Methanol | Reflux (approx. 65) | 8 | 79.8 | 99.3 (HPLC) | [2] |
| 3 | N-amino-1,2-cyclopentane dicarboximide | Sodium borohydride, Aluminum trichloride, Tetrahydrofuran | Reflux (approx. 66) | 6 | 81.3 | 99.1 (HPLC) | [2] |
Reaction Workflow:
Synthesis from 8-Oxabicyclo[4.3.0]-3-nonene
This innovative route utilizes a readily available petrochemical starting material and proceeds through a series of catalytic reactions.[4]
Experimental Protocol:
-
Step A: Oxidative Ring Opening: 8-Oxabicyclo[4.3.0]-3-nonene undergoes oxidative ring opening to produce tetrahydrofuran-3,4-diacetic acid.[4]
-
Step B: Intramolecular Decarboxylation: The resulting diacetic acid derivative undergoes intramolecular decarboxylation to form 3-oxabicyclo[3.3.0]octan-7-one.[4]
-
Step C: Reductive Decarbonylation: The ketone is then subjected to reductive decarbonylation to yield 3-oxabicyclo[3.3.0]octane.[4]
-
Step D: Ammoniation: The final step involves the ammoniation of 3-oxabicyclo[3.3.0]octane to produce 3-azabicyclo[3.3.0]octane. This can be followed by standard procedures for nitrosation, reduction, and salt formation to obtain N-amino-3-azabicyclo[3.3.0]octane hydrochloride.[4]
Quantitative Data Summary:
| Step | Starting Material | Product | Key Reagents/Catalysts | Pressure (MPa) | Reference |
| D | 3-Oxabicyclo[3.3.0]octane | 3-Azabicyclo[3.3.0]octane | Ammonia, Carbonyl hydrogenation catalyst (e.g., Raney nickel or Ru/C), Acidic catalyst (e.g., alumina) | 0.8 - 6 | [4] |
Reaction Mechanism Overview:
Synthesis via Intramolecular Cyclization
Intramolecular cyclization represents another key strategy for constructing the 3-azabicyclo[3.3.0]octane framework.
This method provides a direct route to the N-amino derivative.[5]
Experimental Protocol:
-
Step 1: Reaction with Hydrazine Hydrate: The dimesylate of cis-1,2-cyclopentanedimethanol is reacted with hydrazine hydrate in a C1-C4 alcohol solvent (e.g., methanol). The reaction mixture is heated to a temperature in the range of 60-80°C and refluxed for several hours. After completion, the solvent is removed, and the product, N-amino-3-azabicyclo[3.3.0]octane, is extracted and can be subsequently converted to its hydrochloride salt.[5]
Quantitative Data Summary:
| Reactant | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Dimesylate of cis-1,2-cyclopentanedimethanol | Hydrazine hydrate, Methanol | 60-80 (Reflux) | 5 | Approx. 85 (based on 8.5g from 20g) | 96 | [5] |
Proposed Reaction Mechanism:
The reaction proceeds via a double nucleophilic substitution. The two primary amine groups of hydrazine are proposed to sequentially displace the two mesylate leaving groups on the cyclopentane ring, leading to the formation of the two five-membered rings of the bicyclic system.
References
- 1. 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride-58108-05-7 [ganeshremedies.com]
- 2. CN112851563A - Synthesis process of N-amino-3-azabicyclo [3,3,0] octane hydrochloride - Google Patents [patents.google.com]
- 3. Synthesis process of N-amino-3-azabicyclo [3, 3, 0] octane hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN115232057B - Synthesis method of gliclazide intermediate 3-azabicyclo [3.3.0] octane - Google Patents [patents.google.com]
- 5. Process For The Preparation Of N Amino 3 Azabicyclo[3.3.0]Octane [quickcompany.in]
An In-depth Technical Guide to 3-Azabicyclo[3.3.0]octane Hydrochloride: Chemical Structure, Stereochemistry, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Azabicyclo[3.3.0]octane hydrochloride, a key heterocyclic scaffold in medicinal chemistry. This document details its chemical structure, stereochemistry, physicochemical properties, and synthetic methodologies. Furthermore, it elucidates the biological significance of this compound as a crucial intermediate in the synthesis of the anti-diabetic drug Gliclazide and details its mechanism of action.
Chemical Structure and Stereochemistry
This compound possesses a bicyclic structure consisting of two fused five-membered rings, a cyclopentane and a pyrrolidine ring, sharing a common carbon-carbon bond. The nitrogen atom at the 3-position is protonated in the hydrochloride salt form. The systematic IUPAC name for the parent free base is octahydrocyclopenta[c]pyrrole.
The stereochemistry of the bicyclo[3.3.0]octane ring system is a critical aspect, with the fusion of the two rings resulting in either a cis or trans configuration. In the cis isomer, the two bridgehead hydrogens are on the same side of the molecule, resulting in a folded, V-shaped conformation. The trans isomer has the bridgehead hydrogens on opposite sides, leading to a more linear and strained structure. The cis-fused isomer is energetically more stable and, consequently, the more commonly synthesized and utilized form in chemical synthesis.[1][2]
Chemical Structure:
Caption: Chemical structure of cis-3-Azabicyclo[3.3.0]octane hydrochloride.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₄ClN | [3] |
| Molecular Weight | 147.64 g/mol | [3] |
| CAS Number | 112626-50-3 | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 116-119 °C | |
| Solubility | Soluble in water | |
| pKa | Not available |
Synthesis and Experimental Protocols
The synthesis of the 3-azabicyclo[3.3.0]octane core is a critical step in the production of various pharmaceuticals. A common precursor for many synthetic routes is the N-amino derivative, N-amino-3-azabicyclo[3.3.0]octane hydrochloride, which is a key intermediate in the synthesis of Gliclazide.
Synthetic Pathway to N-amino-3-azabicyclo[3.3.0]octane hydrochloride:
Caption: A common synthetic route to N-amino-3-azabicyclo[3.3.0]octane hydrochloride.[4]
Experimental Protocol for the Synthesis of N-amino-3-azabicyclo[3.3.0]octane hydrochloride: [4]
-
Step 1: Synthesis of 1,2-Cyclopentane dicarboximide
-
174.2 kg of 2-carbamoyl cyclopentylacetamide is added to a reaction vessel.
-
The mixture is heated to 240°C.
-
206.64 kg of p-toluenesulfonic acid and 220 kg of water are added, and the reaction is stirred for 1.5 hours.
-
Water is distilled off under normal pressure, and the mixture is filtered under reduced pressure.
-
278.72 kg of toluene is added to the filtrate, and the mixture is heated to reflux to remove any remaining water azeotropically.
-
The filtrate is cooled to room temperature, filtered under reduced pressure, and dried to yield 1,2-cyclopentane dicarboximide.
-
-
Step 2: Synthesis of N-amino-1,2-cyclopentane dicarboximide
-
1,2-Cyclopentane dicarboximide is reacted with chloramine under alkaline conditions.
-
The product, N-amino-1,2-cyclopentane dicarboximide, is isolated after an appropriate work-up procedure.
-
-
Step 3: Synthesis of N-amino-3-azabicyclo[3.3.0]octane hydrochloride
-
154.17 kg of N-amino-1,2-cyclopentane dicarboximide is added to a reaction kettle with 1200 kg of tetrahydrofuran and preheated to 45°C.
-
213.34 kg of aluminum trichloride is added, followed by 68.1 kg of sodium borohydride after 20 minutes of stirring.
-
The mixture is heated to reflux for 6 hours, then cooled.
-
The product is extracted three times with toluene.
-
Hydrochloric acid is added to the combined toluene extracts to adjust the pH to 3.
-
Toluene and water are removed by distillation under reduced pressure.
-
The resulting solid is recrystallized from methanol at 5°C to give N-amino-3-azabicyclo[3.3.0]octane hydrochloride crystals.
-
Biological Significance and Signaling Pathway
The primary biological significance of this compound lies in its role as a key building block for the synthesis of the second-generation sulfonylurea antidiabetic drug, Gliclazide.[4][5]
Gliclazide Synthesis Workflow:
Caption: Final condensation step in the synthesis of Gliclazide.
Mechanism of Action of Gliclazide:
Gliclazide exerts its hypoglycemic effect by stimulating the release of insulin from the pancreatic β-cells. This action is mediated through its interaction with the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane.[6][7][8]
The signaling pathway is as follows:
-
Binding to SUR1: Gliclazide binds to the SUR1 subunit of the K-ATP channel.
-
K-ATP Channel Closure: This binding inhibits the opening of the K-ATP channel, reducing the efflux of potassium ions (K⁺) from the β-cell.
-
Membrane Depolarization: The decrease in K⁺ efflux leads to depolarization of the β-cell membrane.
-
Calcium Channel Opening: The depolarization triggers the opening of voltage-gated calcium channels (Ca²⁺).
-
Calcium Influx: Calcium ions flow into the β-cell, increasing the intracellular Ca²⁺ concentration.
-
Insulin Exocytosis: The rise in intracellular Ca²⁺ activates calmodulin, which in turn leads to the fusion of insulin-containing secretory granules with the cell membrane and the subsequent release of insulin into the bloodstream.[7]
Gliclazide Signaling Pathway in Pancreatic β-Cells:
Caption: Signaling cascade initiated by Gliclazide in pancreatic β-cells leading to insulin secretion.
References
- 1. Facile Synthesis of the Trans-Fused Azabicyclo[3.3.0]octane Core of the Palau’amines and the Tricyclic Core of the Axinellamines from a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Structure of Palau’amine: Evidence for the Revised Relative Configuration from Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopenta(c)pyrrole, octahydro-, hydrochloride (1:1) | C7H14ClN | CID 21572123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN112851563A - Synthesis process of N-amino-3-azabicyclo [3,3,0] octane hydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Gliclazide? [synapse.patsnap.com]
- 7. japsonline.com [japsonline.com]
- 8. The mode of action and clinical pharmacology of gliclazide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of 3-Azabicyclo[3.3.0]octane Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Azabicyclo[3.3.0]octane hydrochloride (CAS Number: 112626-50-3), also known as octahydrocyclopenta[c]pyrrole hydrochloride. Due to the limited availability of public domain spectra for this specific compound, this document presents predicted data based on its chemical structure and general principles of spectroscopic analysis. It also includes detailed, generalized experimental protocols for acquiring such data.
Compound Identification
| IUPAC Name | 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride |
| Synonyms | This compound, Octahydrocyclopenta[c]pyrrole hydrochloride |
| CAS Number | 112626-50-3 |
| Molecular Formula | C₇H₁₄ClN |
| Molecular Weight | 147.65 g/mol |
| Chemical Structure | ![]() |
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR (Proton NMR) Data (Predicted)
Solvent: D₂O, Reference: TMS (0.00 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~3.5 - 3.7 | m | 2H | H-3a, H-6a (Bridgehead) |
| ~3.2 - 3.4 | m | 4H | H-2, H-4 (CH₂ adjacent to N) |
| ~1.8 - 2.0 | m | 4H | H-1, H-5 (CH₂) |
| ~1.5 - 1.7 | m | 2H | H-6 (CH₂) |
| ~10 - 12 | br s | 2H | N⁺-H₂ |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: D₂O, Reference: TMS (0.00 ppm)
| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |
| ~60 - 65 | CH | C-3a, C-6a (Bridgehead) |
| ~50 - 55 | CH₂ | C-2, C-4 (adjacent to N) |
| ~30 - 35 | CH₂ | C-1, C-5 |
| ~25 - 30 | CH₂ | C-6 |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |
| 2800 - 3000 | Strong | C-H stretch (alkane) |
| 2400 - 2700 | Broad, Strong | N⁺-H stretch (secondary amine salt) |
| 1580 - 1650 | Medium | N-H bend (scissoring) |
| 1440 - 1470 | Medium | C-H bend (scissoring) |
MS (Mass Spectrometry) Data (Predicted)
| m/z | Ion | Notes |
| 111.10 | [M-HCl]⁺ | Molecular ion of the free base |
| 112.11 | [M-HCl+H]⁺ | Protonated free base |
| < 111 | Various | Fragmentation pattern corresponding to the loss of alkyl fragments from the bicyclic system. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as Trimethylsilane (TMS) or a solvent-calibrated reference.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum, typically with 16-32 scans.
-
Acquire a ¹³C NMR spectrum, typically with 1024 or more scans, using proton decoupling.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase correct the spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the reference signal.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation:
-
Place a small, solid sample of this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
-
Data Processing:
-
Identify the molecular ion peak (or the peak corresponding to the protonated free base).
-
Analyze the fragmentation pattern to deduce structural information.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the compound's structure and its expected spectral features.
Navigating the Solubility Landscape of 3-Azabicyclo[3.3.0]octane Hydrochloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Azabicyclo[3.3.0]octane hydrochloride (CAS No. 112626-50-3), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its solubility in various solvents, alongside a general experimental protocol for solubility determination.
Summary of Solubility Data
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative assessments from various chemical suppliers provide a general understanding of its solubility profile. The following table summarizes the available information.
| Solvent | CAS Number | Solubility Description |
| Chloroform | 67-66-3 | Sparingly Soluble |
| Methanol | 67-56-1 | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble |
| Water | 7732-18-5 | Slightly Soluble |
Note: "Sparingly soluble" and "slightly soluble" are qualitative terms. Precise quantitative determination requires experimental validation.
It is crucial to distinguish this compound from a similarly named compound, 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride (CAS No. 58108-05-7), as their physical and chemical properties, including solubility, differ.
Experimental Protocol for Solubility Determination
While a specific, validated protocol for this compound is not available in the literature, a general and widely accepted method for determining the solubility of a crystalline compound like a hydrochloride salt is the equilibrium solubility method . This method involves saturating a solvent with the solute and then quantifying the dissolved concentration.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate analytical technique.
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the samples.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or g/100 mL, based on the measured concentration and the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
This structured approach ensures the reliable and reproducible determination of the solubility of this compound, providing crucial data for its application in pharmaceutical research and development.
3-Azabicyclo[3.3.0]octane Hydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Azabicyclo[3.3.0]octane hydrochloride (CAS Number: 112626-50-3). This document synthesizes available data to ensure the integrity of this compound in research and development settings.
Core Stability Profile
This compound is a stable bicyclic amine derivative under normal laboratory conditions. However, its hydrochloride salt form indicates a susceptibility to degradation in the presence of strong bases. A key characteristic of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. This affinity for water can influence its physical and chemical stability over time.
Summary of Stability and Storage Data
| Parameter | Recommendation/Data | Source(s) |
| Chemical Stability | Stable under normal conditions. | [1] |
| Hygroscopicity | Hygroscopic. | [1] |
| Recommended Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | [1] |
| Conditions to Avoid | Incompatible products, excess heat, dust formation, and exposure to moisture. | [1] |
| Hazardous Decomposition | Under fire conditions, may produce Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Hydrogen chloride gas. | [1] |
Experimental Protocols
While specific, quantitative stability studies for this compound are not publicly available, standardized methodologies, such as those outlined by the International Council for Harmonisation (ICH), can be applied.
General Protocol for Long-Term and Accelerated Stability Testing
This protocol is adapted from ICH Q1A guidelines for stability testing of new drug substances.
1. Objective: To evaluate the chemical stability of solid this compound under defined long-term and accelerated storage conditions.
2. Materials and Equipment:
- This compound (at least three batches).
- Controlled environment chambers.
- Validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
- Appropriate glassware and analytical balance.
3. Procedure:
- Sample Preparation: Place samples of this compound in containers that are impermeable to moisture.
- Storage Conditions:
- Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.[1]
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[1]
- Testing Frequency:
- Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[1]
- Accelerated: Test at 0, 3, and 6 months.[1]
- Analysis: At each time point, analyze the samples for purity and degradation products using a validated HPLC method. Physical characteristics such as appearance and moisture content should also be monitored.
Protocol for Hygroscopicity Assessment
This protocol is based on general methods for determining the hygroscopic nature of a chemical substance.
1. Objective: To quantify the moisture uptake of this compound at various relative humidity levels.
2. Materials and Equipment:
- Dynamic Vapor Sorption (DVS) instrument or a desiccator with saturated salt solutions to create controlled humidity environments.
- Microbalance.
- This compound.
3. Procedure (using DVS):
- Place a precisely weighed sample of the compound in the DVS instrument.
- Expose the sample to a programmed range of increasing and decreasing relative humidity at a constant temperature (e.g., 25°C).
- The instrument will continuously measure the change in mass of the sample as a function of relative humidity.
- The percentage weight gain at a specific relative humidity (e.g., 80% RH) is used to classify its hygroscopicity.
Visualized Workflows and Relationships
To further clarify the factors influencing the stability of this compound and the general workflow for its stability assessment, the following diagrams are provided.
Caption: Factors influencing the stability of this compound.
Caption: General experimental workflow for chemical stability assessment.
References
3-Azabicyclo[3.3.0]octane hydrochloride melting point and physical characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-Azabicyclo[3.3.0]octane hydrochloride (CAS Number: 112626-50-3), a key intermediate in the synthesis of pharmaceuticals. This document details its known properties, outlines experimental protocols for its characterization, and illustrates its role in synthetic pathways.
Core Physical and Chemical Properties
This compound is a bicyclic amine hydrochloride salt. It presents as a white to light yellow crystalline powder. While it is known to be a crystalline solid with a defined melting point, a specific value for its melting point is not consistently reported in publicly available literature.[1]
A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 112626-50-3 | [2] |
| Molecular Formula | C₇H₁₄ClN | [3][4] |
| Molecular Weight | 147.65 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [4] |
| Boiling Point | 204.1 °C at 760 mmHg | [3][6] |
| Flash Point | 77.2 °C | [3][6] |
| Vapor Pressure | 0.224 mmHg at 25 °C | [4] |
Experimental Protocols
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound. The following is a standard protocol for determining the melting point of a solid organic compound like this compound using a capillary melting point apparatus.[7]
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.
-
Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.[8]
-
Initial Rapid Determination (Optional): Place the capillary tube in the melting point apparatus and heat at a rapid rate to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Place a new packed capillary tube into the apparatus.
-
Heat the sample at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).
-
Record the temperature at which the last of the solid melts completely (the end of the melting range).
-
-
Purity Assessment: A narrow melting range (0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[9]
Role in Pharmaceutical Synthesis
This compound is a crucial building block in the synthesis of Gliclazide, a second-generation sulfonylurea oral hypoglycemic agent used in the management of non-insulin-dependent diabetes mellitus.[10][11] The bicyclic structure of this intermediate is a key feature of the final active pharmaceutical ingredient.
The general synthetic workflow for the production of Gliclazide from a related precursor, N-amino-3-azabicyclo[3.3.0]octane, is outlined below. The hydrochloride salt would first be neutralized to the free amine before proceeding with the reaction.
Caption: Synthesis of Gliclazide via Condensation.
This diagram illustrates a common synthetic route where N-amino-3-azabicyclo[3.3.0]octane is condensed with p-toluenesulfonylurea in a suitable solvent such as toluene under reflux conditions.[12] The resulting crude Gliclazide is then purified, typically by recrystallization, to yield the final active pharmaceutical ingredient.
References
- 1. CAS 112626-50-3: Cyclopenta[c]pyrrole, octahydro-, hydroch… [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 112626-50-3 [chemnet.com]
- 4. China this compound CAS NOï¼112626-50-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound CAS 112626-50-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chm.uri.edu [chm.uri.edu]
- 10. 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride-58108-05-7 [ganeshremedies.com]
- 11. nbinno.com [nbinno.com]
- 12. Gliclazide synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 3-Azabicyclo[3.3.0]octane Scaffolds: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.3.0]octane core, a bicyclic pyrrolidine derivative, represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is advantageous for designing potent and selective ligands for various biological targets. This technical guide delves into the history of this important structural motif, from its initial synthesis to its incorporation into therapeutic agents. It provides a comprehensive overview of key synthetic methodologies, complete with detailed experimental protocols and comparative data, and explores its role in modulating critical signaling pathways.
Discovery and Historical Perspective
The exploration of bicyclic systems containing nitrogen has been a continuous effort in organic and medicinal chemistry. While the broader class of pyrrolizidine alkaloids, which share the 1-azabicyclo[3.3.0]octane core, has been known for centuries due to their presence in numerous plant species, the specific history of the isomeric 3-azabicyclo[3.3.0]octane scaffold is more recent and closely tied to the development of synthetic methodologies.
Early synthetic efforts in the mid-20th century focused on the creation of various bicyclic amines. The first definitive synthesis of the trans-fused 3-azabicyclo[3.3.0]octane framework was reported by Miwako Mori and her colleagues in 1994. Their work involved the reaction of dienes with zirconocene complexes, followed by treatment with carbon monoxide to construct the tricyclic ketones containing the trans-fused bicyclic core. This was a significant achievement, as the trans-fused isomer is energetically less favorable than the cis-fused counterpart.
The more stable cis-fused 3-azabicyclo[3.3.0]octane has been synthesized through various routes, often emerging from efforts to create conformationally restricted analogs of biologically active molecules. One of the early and efficient methods involves the reductive cyclization of cis-1,2-bis(cyanomethyl)cyclopentane. This approach provides a straightforward entry into the parent cis-fused scaffold.
The true significance of the 3-azabicyclo[3.3.0]octane scaffold became widely recognized with its incorporation into the structure of the second-generation sulfonylurea antidiabetic drug, Gliclazide. The presence of this bicyclic moiety in Gliclazide confers specific physicochemical properties that are believed to contribute to its unique pharmacological profile, including a lower incidence of hypoglycemia compared to other sulfonylureas. This discovery spurred further interest in the scaffold, leading to its exploration in a wider range of therapeutic areas.
Synthetic Methodologies
The synthesis of the 3-azabicyclo[3.3.0]octane core and its derivatives has evolved significantly over the years. Key strategies include intramolecular cyclization reactions, reductive aminations, and multi-step sequences starting from readily available cyclopentane precursors.
Reductive Cyclization of Dinitriles
A classical and effective method for the synthesis of the cis-3-azabicyclo[3.3.0]octane core is the catalytic hydrogenation of cis-1,2-bis(cyanomethyl)cyclopentane. This method provides the parent scaffold in good yields.
Experimental Protocol: Synthesis of cis-3-Azabicyclo[3.3.0]octane via Reductive Cyclization
Materials:
-
cis-1,2-bis(cyanomethyl)cyclopentane
-
Raney Nickel (catalyst)
-
Methanol (solvent)
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
A high-pressure autoclave is charged with cis-1,2-bis(cyanomethyl)cyclopentane (1 equivalent), Raney Nickel (approximately 10% by weight of the dinitrile), and methanol as the solvent. A small amount of ammonia can be added to the reaction mixture to minimize the formation of secondary amine byproducts.
-
The autoclave is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.
-
The reaction mixture is stirred and heated to a temperature of 100-150°C under a hydrogen pressure of 50-100 atm.
-
The reaction is monitored by observing the cessation of hydrogen uptake.
-
After the reaction is complete, the autoclave is cooled to room temperature and the excess hydrogen pressure is carefully released.
-
The reaction mixture is filtered to remove the Raney Nickel catalyst. The filter cake should be washed with methanol and kept wet to prevent ignition of the pyrophoric catalyst.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The crude product is purified by distillation under reduced pressure to afford pure cis-3-azabicyclo[3.3.0]octane.
Synthesis of N-amino-3-azabicyclo[3.3.0]octane for Gliclazide
A key intermediate for the synthesis of Gliclazide is N-amino-3-azabicyclo[3.3.0]octane. Several industrial processes have been developed for its large-scale production. One common route starts from 1,2-cyclopentanedicarboximide.
Experimental Protocol: Synthesis of N-amino-3-azabicyclo[3.3.0]octane Hydrochloride [1]
This synthesis proceeds in two main steps: N-amination of 1,2-cyclopentanedicarboximide followed by reduction.
Step 1: N-amino-1,2-cyclopentanedicarboximide [1]
-
1,2-cyclopentanedicarboximide is reacted with chloramine under alkaline conditions.
-
The product, N-amino-1,2-cyclopentanedicarboximide, is isolated by filtration and drying.[1]
Step 2: Reduction to N-amino-3-azabicyclo[3.3.0]octane hydrochloride [1]
-
To a reaction kettle, add N-amino-1,2-cyclopentanedicarboximide (154.17 kg) and tetrahydrofuran (1200 kg).[1]
-
Preheat the mixture to 45°C.[1]
-
Add aluminum trichloride (213.34 kg) and stir for 20 minutes.[1]
-
Add sodium borohydride (68.1 kg).[1]
-
Heat the mixture to reflux and maintain for 6 hours.[1]
-
After cooling, extract the reaction mixture three times with toluene.[1]
-
Adjust the pH of the combined toluene extracts to 3 with hydrochloric acid.[1]
-
Remove toluene and water by distillation under reduced pressure.[1]
-
Recrystallize the residue from methanol at 5°C to obtain N-amino-3-azabicyclo[3.3.0]octane hydrochloride crystals (132.24 kg, 81.3% yield, 99.1% purity by HPLC).[1]
Synthesis via Intramolecular Cyclization
Intramolecular cyclization strategies offer a powerful means to construct the bicyclic framework. These methods often involve the formation of a carbon-nitrogen bond in the ring-closing step. An example is the synthesis of a 2-azabicyclo[3.3.0]octane derivative through a diastereoselective reductive amination followed by in situ cyclization.
Experimental Workflow: Intramolecular Cyclization
A generalized workflow for intramolecular cyclization to form a 3-azabicyclo[3.3.0]octanone.
Therapeutic Applications and Signaling Pathways
The 3-azabicyclo[3.3.0]octane scaffold is a key component in several clinically important drugs and investigational compounds, targeting a range of diseases from diabetes to neurological disorders.
Gliclazide and Insulin Secretion
Gliclazide, a cornerstone in the treatment of type 2 diabetes, contains an N-amino-3-azabicyclo[3.3.0]octane moiety. It exerts its hypoglycemic effect by stimulating insulin release from pancreatic β-cells.
Signaling Pathway: Gliclazide-Induced Insulin Release
Mechanism of Gliclazide-stimulated insulin secretion from pancreatic β-cells.
Dipeptidyl Peptidase IV (DPP-4) Inhibitors
Derivatives of 3-azabicyclo[3.3.0]octane have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme responsible for the degradation of incretin hormones like GLP-1 and GIP. By inhibiting DPP-4, these compounds prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. While the most well-known DPP-4 inhibitors (gliptins) do not all contain this specific scaffold, its rigid nature makes it an attractive component for designing novel inhibitors.
Signaling Pathway: DPP-4 Inhibition
Mechanism of action of DPP-4 inhibitors.
Glutamate Transporter Inhibitors
The 3-azabicyclo[3.3.0]octane scaffold has also been utilized in the design of conformationally restricted analogs of glutamic acid to probe and inhibit glutamate transporters.[2] These transporters play a crucial role in maintaining low extracellular glutamate concentrations in the central nervous system, and their dysfunction is implicated in various neurological disorders.
Signaling Pathway: Glutamate Transporter Inhibition
Inhibition of glutamate reuptake by a 3-azabicyclo[3.3.0]octane-based inhibitor.
Quantitative Data Summary
The following tables provide a summary of quantitative data for representative synthetic methods and biological activities of 3-azabicyclo[3.3.0]octane derivatives.
Table 1: Comparison of Synthetic Yields for N-amino-3-azabicyclo[3.3.0]octane Hydrochloride [1]
| Starting Material | Key Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| N-amino-1,2-cyclopentanedicarboximide | Sodium borohydride, Aluminum trichloride | Tetrahydrofuran | 6 | 81.3 | 99.1 |
| N-amino-1,2-cyclopentanedicarboximide | Sodium borohydride, Aluminum trichloride | Methanol | 8 | 79.8 | 99.3 |
Table 2: Biological Activity of a 3-Azabicyclo[3.3.0]octane-based Glutamate Transporter Inhibitor [2]
| Transporter Subtype | Inhibition Constant (Kᵢ, µM) |
| Human EAAT1 | 127 |
| Human EAAT2 | 52 |
| Human EAAT3 | 46 |
Conclusion
The 3-azabicyclo[3.3.0]octane scaffold has established itself as a valuable structural motif in drug discovery and development. Its unique conformational rigidity and synthetic accessibility have enabled the creation of potent and selective modulators of various biological targets. From its early synthetic explorations to its central role in the antidiabetic drug Gliclazide and its potential in developing novel treatments for neurological and metabolic disorders, the journey of the 3-azabicyclo[3.3.0]octane core highlights the power of scaffold-based drug design. Future research in this area will undoubtedly continue to uncover new therapeutic applications for this versatile and privileged structure.
References
- 1. CN112851563A - Synthesis process of N-amino-3-azabicyclo [3,3,0] octane hydrochloride - Google Patents [patents.google.com]
- 2. Rational design and enantioselective synthesis of (1R,4S,5R,6S)-3-azabicyclo[3.3.0]octane-4,6-dicarboxylic acid - a novel inhibitor at human glutamate transporter subtypes 1, 2, and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Gliclazide via Condensation of p-Toluenesulfonylurea with 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Gliclazide, a second-generation sulfonylurea oral hypoglycemic agent. The primary method described herein involves the condensation reaction between p-toluenesulfonylurea and the key intermediate, 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource for the chemical synthesis and analysis of Gliclazide. Alternative synthesis strategies, including greener approaches, are also briefly discussed. All quantitative data are presented in tabular format for clarity, and a visual representation of the synthesis workflow is provided.
Introduction
Gliclazide is a widely prescribed medication for the management of non-insulin-dependent diabetes mellitus (NIDDM).[1] Its primary mechanism of action involves stimulating the release of insulin from pancreatic β-cells.[1] The synthesis of Gliclazide can be achieved through various routes, with a common and effective method being the condensation of a sulfonylurea derivative with a bicyclic amine.[1] This document focuses on a specific, efficient synthesis pathway starting from p-toluenesulfonylurea and 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride.
Synthesis Pathway
The core of this synthetic protocol is the reaction between p-toluenesulfonylurea and 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride in a suitable solvent under reflux conditions. Toluene is commonly employed as the solvent for this reaction.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride | 58108-05-7 | C₇H₁₄N₂ · HCl | 162.66 |
| p-Toluenesulfonylurea | 1694-06-0 | C₈H₁₀N₂O₃S | 214.24 |
| Toluene | 108-88-3 | C₇H₈ | 92.14 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Water | 7732-18-5 | H₂O | 18.02 |
Experimental Protocol
Preparation of Gliclazide:
-
To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 20 g of p-toluenesulfonylurea and 100 mL of toluene.
-
With stirring, add the appropriate molar equivalent of 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride.
-
Heat the reaction mixture to reflux and maintain for 3 hours.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene by distillation under reduced pressure.[2]
-
To the resulting residue, add 100 mL of water and stir the suspension at room temperature for 12 hours to induce crystallization.[2]
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethyl acetate to yield pure Gliclazide.[2]
-
Dry the purified product under vacuum at 80°C for 15 hours.[2] The expected yield is approximately 37 g (86%).[2]
Alternative Synthesis Approaches
-
Green Synthesis: A more environmentally friendly approach utilizes a deep eutectic solvent (DES) like urea-choline chloride as both the solvent and catalyst. This method involves the reaction of p-toluenesulfonamide with 3-Amino-3-azabicyclo[3.3.0]octane using carbonyldiimidazole as a reagent, achieving yields of up to 92%.[3][4]
-
Carbamoyl Chloride Intermediate: An alternative route involves the initial reaction of N-amino-3-azabicyclo[3.3.0]octane with phosgene to form an N-carbamoyl chloride intermediate. This intermediate is then condensed with p-toluenesulfonamide in toluene under reflux to produce Gliclazide.[1]
Quantitative Data Summary
| Synthesis Method | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Condensation with p-Toluenesulfonylurea | 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride, p-Toluenesulfonylurea | Toluene | 3 hours | 86 | >99.5 (HPLC) | [2][5] |
| Green Synthesis with Deep Eutectic Solvent | 3-Amino-3-azabicyclo[3.3.0]octane, p-Toluenesulfonamide, Carbonyldiimidazole | Choline-Chloride-Urea DES | 1 hour | 92 | High | [3][4] |
| Condensation of o-toluene sulfonylurea with azolidine hydrochloride (for Gliclazide Impurity F synthesis) | o-toluene sulfonylurea, azolidine hydrochloride | Acetonitrile | 6 hours | 86 | - | [6] |
Visualization of the Synthesis Workflow
Caption: Synthesis workflow for Gliclazide.
Characterization and Quality Control
The identity and purity of the synthesized Gliclazide should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A typical method would use a C18 column with a suitable mobile phase (e.g., a mixture of buffer and an organic solvent) and UV detection.[1]
-
Melting Point: The melting point of the purified Gliclazide should be determined and compared to the literature value.
-
Spectroscopic Methods (FTIR, NMR): To confirm the chemical structure of the synthesized compound.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Toluene is a flammable and toxic solvent; handle with care and avoid inhalation and skin contact.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Gliclazide synthesis - chemicalbook [chemicalbook.com]
- 3. Novel and Simple Process for the Synthesis and Characterization of Gliclazide in the Presence of Sustainable Natural Deep Eutectic Solvents [jsynthchem.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Study on a New Synthesis of Gliclazide - Master's thesis - Dissertation [dissertationtopic.net]
- 6. rjptonline.org [rjptonline.org]
Application Notes: 3-Azabicyclo[3.3.0]octane Hydrochloride in the Development of Hedgehog Signaling Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of cellular proliferation and differentiation during embryonic development.[1] In adults, its activity is mostly quiescent, but aberrant reactivation is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma.[2][3] This makes the Hh pathway a compelling target for anticancer therapeutics.[4] Key components of this pathway include the transmembrane proteins Patched (PTCH) and Smoothened (SMO), and the GLI family of transcription factors.[3] Inhibition of this pathway, particularly at the level of SMO, has proven to be a viable therapeutic strategy.[2][3]
3-Azabicyclo[3.3.0]octane hydrochloride is a valuable building block in medicinal chemistry, serving as a reactant in the synthesis of substituted pyrimidine derivatives designed as novel Hedgehog signaling pathway inhibitors.[5][6] The incorporation of the 3-azabicyclo[3.3.0]octane moiety can impart favorable physicochemical properties to the final compound, such as improved solubility and metabolic stability, which are crucial for drug development.
These application notes provide an overview of the use of this compound in the synthesis of a representative pyrimidine-based Hedgehog pathway inhibitor. We will refer to this representative compound as Compound ABC-123 . Detailed protocols for key biological assays to characterize such inhibitors are also provided.
Hedgehog Signaling Pathway Overview
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the PTCH receptor. In the absence of a ligand, PTCH inhibits the activity of SMO. Upon ligand binding, this inhibition is relieved, allowing SMO to activate the GLI transcription factors, which then translocate to the nucleus and induce the expression of target genes responsible for cell growth and proliferation.[3]
Quantitative Data Summary
The inhibitory activity of Compound ABC-123, a representative pyrimidine derivative synthesized using this compound, was evaluated against the Hedgehog pathway and in cancer cell lines. The results are summarized below in comparison to known inhibitors.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| Compound ABC-123 | SMO | GLI-Luciferase Reporter | NIH/3T3 | 15 |
| Compound ABC-123 | Cell Viability | MTT Assay | Panc-1 | 250 |
| Compound ABC-123 | SMO Binding | Competitive Binding | HEK293T-SMO | 25 |
| Vismodegib (GDC-0449) | SMO | GLI-Luciferase Reporter | NIH/3T3 | 3 |
| Sonidegib (LDE225) | SMO | Cell-based reporter assay | - | 1.3-2.5 |
| Cyclopamine | SMO | Cell-based assay | - | 46 |
Experimental Protocols
Detailed protocols for the key assays used to characterize Hedgehog pathway inhibitors are provided below.
GLI-Responsive Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of GLI proteins, providing a direct readout of Hedgehog pathway activation or inhibition.
Materials:
-
NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization).
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Smoothened agonist (SAG)
-
Compound ABC-123
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Culture the reporter NIH/3T3 cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed 25,000 cells in 100 µL of growth medium per well in a 96-well plate. Incubate at 37°C in a 5% CO2 incubator for 16-20 hours, or until cells are confluent.
-
Compound Treatment: Prepare serial dilutions of Compound ABC-123 in assay medium (DMEM with 0.5% FBS). Carefully remove the culture medium from the cells and add 50 µL of the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate for 2 hours at 37°C.
-
Pathway Activation: Prepare the SHH agonist solution (e.g., SAG at 100 nM) in assay medium. Add 50 µL of the agonist solution to all wells except for the unstimulated controls. Add 50 µL of assay medium to the unstimulated controls. Incubate the plate at 37°C in a 5% CO2 incubator for 24-30 hours.
-
Luciferase Measurement: Equilibrate the plate and the Dual-Luciferase® reagents to room temperature. Perform the dual-luciferase assay according to the manufacturer's protocol. Briefly, lyse the cells, measure firefly luciferase activity, then add the second reagent to quench the firefly signal and measure Renilla luciferase activity. Record the luminescence using a plate reader.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each concentration of Compound ABC-123 relative to the stimulated and unstimulated controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells with an active Hedgehog pathway.
Materials:
-
Panc-1 (or other relevant cancer cell line)
-
Appropriate cell culture medium
-
Compound ABC-123
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well tissue culture plates
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Compound ABC-123 in culture medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of Compound ABC-123 relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.
Competitive Smoothened Binding Assay
This assay determines the binding affinity of the inhibitor to the Smoothened receptor.
Materials:
-
HEK293T cells overexpressing human Smoothened (SMO).
-
BODIPY-cyclopamine (fluorescently labeled SMO ligand).
-
Compound ABC-123
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well black, clear-bottom plates
-
Flow cytometer or high-content imaging system
Protocol:
-
Cell Preparation: Harvest HEK293T-SMO cells and resuspend them in assay buffer.
-
Competitive Binding: In a 96-well plate, incubate the cells with a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) and a range of concentrations of the unlabeled Compound ABC-123.
-
Incubation: Incubate for 2 hours at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Washing: Wash the cells with cold assay buffer to remove unbound ligands.
-
Detection: Quantify the amount of bound fluorescent ligand using a flow cytometer or a high-content imager.
-
Data Analysis: Plot the fluorescence intensity against the concentration of Compound ABC-123. The concentration at which the compound displaces 50% of the fluorescent ligand is the IC50 value, which can be used to calculate the binding affinity (Ki).
Conclusion
This compound is a key synthetic intermediate for the development of novel pyrimidine-based inhibitors of the Hedgehog signaling pathway. The representative compound, ABC-123, demonstrates potent inhibition of SMO and downstream signaling, leading to reduced viability in cancer cells. The provided protocols offer a robust framework for the characterization of such inhibitors, facilitating the discovery and development of new therapeutic agents for Hedgehog-driven cancers.
References
- 1. Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of Sant-75 derivatives as Hedgehog-pathway inhibitors [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and activity of a potent, specific azabicyclo[3.3.0]-octane-based DPP II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Cannabinoid Receptor Antagonists from 3-Amino-3-azabicyclo[3.3.0]octane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system, primarily comprising the cannabinoid receptors CB1 and CB2, is a key regulator of numerous physiological processes. Antagonists of these receptors, particularly CB1 antagonists, have been investigated for their therapeutic potential in treating conditions such as obesity, metabolic disorders, and addiction.[1] The pyrazole scaffold has emerged as a crucial pharmacophore for potent and selective CB1 receptor antagonists, with Rimonabant being a well-known example. This document provides detailed application notes and protocols for the synthesis and evaluation of novel cannabinoid receptor antagonists using 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride as a key building block. This bicyclic amine introduces conformational rigidity, which can be exploited to fine-tune the pharmacological properties of the resulting antagonists.
Synthetic Approach: Pyrazole Carboxamide Derivatives
The primary synthetic strategy involves the amide coupling of a substituted pyrazole carboxylic acid with an amino-azabicyclo[3.3.0]octane derivative. 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride serves as a precursor to the N-amino functionality that will form the amide bond with the pyrazole core.
General Synthesis Scheme
The synthesis of the target pyrazole carboxamide antagonists can be conceptualized in two main stages: the preparation of the pyrazole carboxylic acid core and its subsequent coupling with the aminobicyclic moiety derived from 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride.
References
Application Notes and Protocols for N-alkylation of 3-Azabicyclo[3.3.0]octane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azabicyclo[3.3.0]octane, also known as hexahydropentaleno[1,6-cd]pyrrol, is a bicyclic secondary amine that serves as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure is incorporated into a variety of biologically active molecules. The N-alkylation of 3-Azabicyclo[3.3.0]octane hydrochloride is a fundamental transformation to introduce diverse substituents at the nitrogen atom, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides detailed protocols for the N-alkylation of this compound via direct alkylation with alkyl halides and offers an alternative method through reductive amination.
Core Concepts and Strategies
The N-alkylation of this compound first requires the neutralization of the hydrochloride salt to liberate the free secondary amine. This is typically achieved in situ using an appropriate base. The free amine then acts as a nucleophile, attacking an electrophilic alkylating agent.
Two primary methods for this transformation are:
-
Direct N-Alkylation: This classic approach involves the reaction of the amine with an alkyl halide (or other alkylating agents like tosylates or mesylates) in the presence of a base. The choice of base, solvent, and temperature is crucial to control the reaction rate and minimize side reactions, such as over-alkylation to form a quaternary ammonium salt.
-
Reductive Amination: This alternative method involves the reaction of the amine with an aldehyde or a ketone to form an iminium ion intermediate, which is subsequently reduced in situ by a mild reducing agent. This method is often preferred for its high selectivity and avoidance of quaternary salt formation.
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl bromide as the alkylating agent and potassium carbonate as the base.
Materials:
-
This compound
-
Alkyl bromide (e.g., benzyl bromide, ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.5 eq.) and anhydrous acetonitrile (or DMF) to the flask.
-
Addition of Alkylating Agent: Stir the suspension at room temperature under an inert atmosphere and add the alkyl bromide (1.1 eq.) dropwise.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated 3-Azabicyclo[3.3.0]octane.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere
Procedure:
-
Free Amine Generation: In a dry round-bottom flask, suspend this compound (1.0 eq.) in anhydrous DCE. Add triethylamine (1.1 eq.) and stir the mixture at room temperature for 30 minutes to generate the free amine.
-
Addition of Carbonyl Compound: To the resulting mixture, add the aldehyde (1.05 eq.).
-
Reduction: Stir the reaction mixture at room temperature for 1-2 hours, then add sodium triacetoxyborohydride (1.5 eq.) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1 to 24 hours.
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of this compound.
| Entry | Alkylating Agent | Method | Base/Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | Direct Alkylation | K₂CO₃ | CH₃CN | 80 | 12 | 85 |
| 2 | Ethyl iodide | Direct Alkylation | K₂CO₃ | DMF | 60 | 18 | 78 |
| 3 | Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCE | RT | 6 | 92 |
| 4 | Isobutyraldehyde | Reductive Amination | NaBH(OAc)₃ | THF | RT | 8 | 88 |
Mandatory Visualization
Caption: Workflow for the N-alkylation of this compound.
Application Notes: Palladium-Catalyzed Coupling Reactions of 3-Azabicyclo[3.3.0]octane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azabicyclo[3.3.0]octane hydrochloride and its derivatives are versatile building blocks in medicinal chemistry and drug development. Their rigid, bicyclic structure is a desirable scaffold for introducing specific spatial arrangements of functional groups, making them valuable in the synthesis of various biologically active molecules. These compounds are notably utilized as key intermediates in the preparation of Hedgehog (Hh) signaling pathway inhibitors, cannabinoid receptor antagonists, and the anti-diabetic medication Gliclazide.[1][2] This document provides detailed application notes and experimental protocols for key coupling reactions involving this scaffold, with a focus on palladium-catalyzed C-N bond formation.
Key Applications and Coupling Strategies
The secondary amine of the 3-azabicyclo[3.3.0]octane core is readily functionalized through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond between the bicyclic amine and various aryl or heteroaryl halides, providing a modular and efficient route to a diverse range of substituted products.
Synthesis of Hedgehog Signaling Pathway Inhibitors
The Hedgehog signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several types of cancer.[1][3] Small molecule inhibitors targeting this pathway are therefore of significant therapeutic interest. 3-Azabicyclo[3.3.0]octane is a key component in a class of potent Hedgehog pathway inhibitors, where it is coupled to a substituted pyrimidine core.
Experimental Protocols
Protocol 1: Buchwald-Hartwig N-Arylation for the Synthesis of a Hedgehog Signaling Pathway Inhibitor Intermediate
This protocol details the palladium-catalyzed coupling of 3-Azabicyclo[3.3.0]octane with a substituted chloropyrimidine, a key step in the synthesis of potent Hedgehog signaling pathway inhibitors.
Reaction Scheme:
References
Protecting Group Strategies for 3-Azabicyclo[3.3.0]octane Hydrochloride in Multi-step Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. For intermediates such as 3-Azabicyclo[3.3.0]octane hydrochloride, a versatile scaffold in medicinal chemistry, effective protection of the secondary amine is a critical step to prevent unwanted side reactions. This document provides detailed application notes and protocols for common protecting group strategies for this bicyclic amine, offering a comparative analysis to aid in the selection of the most suitable approach for a given synthetic route.
Introduction
3-Azabicyclo[3.3.0]octane is a key structural motif found in a variety of biologically active compounds. Its hydrochloride salt is a common starting material, presenting the secondary amine in a protonated state. To functionalize other parts of the molecule or to build upon the bicyclic core, the nucleophilic and basic nature of the secondary amine must be temporarily masked. The choice of protecting group is dictated by its stability to subsequent reaction conditions and the ease of its selective removal. This guide explores the application of three widely used amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and Benzyl (Bn).
Comparative Analysis of Protecting Groups
The selection of an appropriate protecting group is a critical decision in the design of a synthetic pathway. The following table summarizes the key characteristics and reaction parameters for the Boc, Cbz, and Benzyl protection of 3-Azabicyclo[3.3.0]octane.
| Protecting Group | Protection Reagent & Conditions | Typical Yield (%) | Deprotection Conditions | Stability |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NaOH, Et₃N), solvent (e.g., THF, CH₂Cl₂), room temperature. | 90-98% | Strong acid (e.g., TFA in CH₂Cl₂, HCl in dioxane).[1][2][3][4][5] | Labile to strong acids. Stable to hydrogenolysis and basic conditions.[6] |
| Cbz | Benzyl chloroformate (Cbz-Cl), base (e.g., NaOH, NaHCO₃), solvent (e.g., water, THF), 0 °C to room temperature.[7] | 96%[7] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[8][9][10][11] | Stable to acidic and basic conditions. Cleaved by catalytic hydrogenation.[6][10] |
| Benzyl (Bn) | Benzyl bromide (BnBr) or benzyl chloride (BnCl), base (e.g., K₂CO₃, Et₃N), solvent (e.g., CH₃CN, DMF), elevated temperature. | 85-95% | Catalytic hydrogenolysis (e.g., H₂, Pd/C or Pd(OH)₂/C).[12][13][14][15][16] | Stable to acidic and basic conditions, and many oxidizing and reducing agents. Cleaved by catalytic hydrogenation.[12] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of this compound are provided below.
Protocol 1: N-Boc Protection of 3-Azabicyclo[3.3.0]octane
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of water and THF (1:1), add sodium hydroxide (2.2 eq) and stir until the solid dissolves.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford N-Boc-3-azabicyclo[3.3.0]octane.
Protocol 2: N-Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
3 N aqueous Sodium Hydroxide (NaOH) solution
-
tert-Butyl methyl ether
-
0.1 N aqueous Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Treat this compound (1.2 eq) with 3 N aqueous NaOH solution (2.3 eq) and cool the mixture to 0 °C.[7]
-
Add benzyl chloroformate (1.0 eq) dropwise to the stirred mixture, maintaining the temperature at 0 °C.[7]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[7]
-
Extract the mixture with tert-butyl methyl ether (2 x 50 mL).[7]
-
Wash the combined organic extracts with 0.1 N aqueous HCl (3 x 100 mL) followed by saturated aqueous NaHCO₃ solution (1 x 50 mL).[7]
-
The crude product can be used as obtained, with an expected yield of approximately 96%.[7]
Protocol 3: N-Benzyl Protection of 3-Azabicyclo[3.3.0]octane
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware
Procedure:
-
To a suspension of this compound (1.0 eq) and potassium carbonate (3.0 eq) in acetonitrile, add benzyl bromide (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Benzyl-3-azabicyclo[3.3.0]octane.
Protocol 4: Deprotection of N-Boc-3-azabicyclo[3.3.0]octane
Materials:
-
N-Boc-3-azabicyclo[3.3.0]octane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve N-Boc-3-azabicyclo[3.3.0]octane (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).[1][2]
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.
Protocol 5: Deprotection of N-Cbz-3-azabicyclo[3.3.0]octane by Catalytic Hydrogenolysis
Materials:
-
N-Cbz-3-azabicyclo[3.3.0]octane
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
-
Standard laboratory glassware
Procedure:
-
Dissolve N-Cbz-3-azabicyclo[3.3.0]octane (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.[8][11]
-
Purge the flask with an inert gas, then introduce hydrogen gas.[8]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst.[8]
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[8]
Protocol 6: Deprotection of N-Benzyl-3-azabicyclo[3.3.0]octane by Catalytic Hydrogenolysis
Materials:
-
N-Benzyl-3-azabicyclo[3.3.0]octane
-
10% Palladium on carbon (Pd/C) or Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source
-
Celite®
-
Standard laboratory glassware
Procedure:
-
Dissolve N-Benzyl-3-azabicyclo[3.3.0]octane (1.0 eq) in methanol or ethanol.
-
Carefully add the palladium catalyst (10-20 mol%; Pearlman's catalyst is often more effective for N-benzyl deprotection).[12]
-
Purge the reaction vessel with an inert gas and then introduce hydrogen gas.
-
Stir the reaction vigorously at room temperature. The reaction may require elevated temperature or pressure for complete deprotection.[14]
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected 3-Azabicyclo[3.3.0]octane.
Visualization of Synthetic Strategies
The following diagrams illustrate the logical flow of a multi-step synthesis involving protecting groups and the decision-making process for selecting an appropriate protecting group.
Caption: General workflow for utilizing an amine protecting group in synthesis.
Caption: Decision tree for selecting a suitable amine protecting group.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Azabicyclo[3.3.0]octane Hydrochloride in Parallel Synthesis and Library Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azabicyclo[3.3.0]octane hydrochloride is a valuable bicyclic amine scaffold that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to improved binding affinity and selectivity for biological targets. This scaffold is a key intermediate in the synthesis of various pharmaceutical agents, including the anti-diabetic drug Gliclazide and cannabinoid receptor antagonists.[1][2] The commercial availability of its hydrochloride salt makes it an attractive starting material for the construction of diverse chemical libraries aimed at identifying novel bioactive compounds.
These application notes provide an overview and detailed protocols for the utilization of this compound in parallel synthesis and library generation, primarily focusing on solution-phase methodologies.
Core Applications in Library Synthesis
The secondary amine functionality of 3-azabicyclo[3.3.0]octane allows for a variety of chemical transformations suitable for library generation. The most common approaches involve the N-functionalization of the bicyclic core. Key reactions for parallel synthesis include:
-
N-Acylation: Reaction with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides to generate a library of amides and sulfonamides.
-
N-Alkylation: Reductive amination with a variety of aldehydes or ketones to produce N-alkylated derivatives.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield libraries of ureas and thioureas.
-
Multicomponent Reactions (MCRs): Utilization as the amine component in reactions like the Ugi or Mannich reaction to rapidly build molecular complexity and diversity.
Data Presentation: Representative Library Synthesis
While extensive quantitative data for large-scale library synthesis from this compound is not widely published in a consolidated format, the following table represents typical yields and purities that can be expected for the parallel synthesis of a small, diverse library of N-substituted derivatives based on established synthetic methods.
| Library Member ID | R-Group Source | Reaction Type | Yield (%) | Purity (%) (by LC-MS) |
| LIB-ABO-001 | Benzoyl chloride | Acylation | 85 | >95 |
| LIB-ABO-002 | 4-Chlorophenylacetic acid | Acylation | 82 | >95 |
| LIB-ABO-003 | Benzenesulfonyl chloride | Sulfonylation | 88 | >95 |
| LIB-ABO-004 | Benzaldehyde | Reductive Amination | 75 | >90 |
| LIB-ABO-005 | Cyclohexanone | Reductive Amination | 72 | >90 |
| LIB-ABO-006 | Phenyl isocyanate | Urea Formation | 92 | >95 |
| LIB-ABO-007 | Naphthyl isothiocyanate | Thiourea Formation | 90 | >95 |
Note: The yields and purities are illustrative and can vary based on the specific reagents, reaction conditions, and purification methods employed.
Experimental Protocols
Herein, we provide detailed protocols for the parallel synthesis of a representative library of N-acylated and N-alkylated 3-azabicyclo[3.3.0]octane derivatives. These protocols are designed for a 24-well parallel synthesis platform.
Protocol 1: Parallel N-Acylation of 3-Azabicyclo[3.3.0]octane
This protocol describes the synthesis of a library of amides from this compound and a diverse set of carboxylic acids using a coupling agent.
Materials:
-
This compound
-
A diverse library of carboxylic acids
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
24-well reaction block with magnetic stirring
Procedure:
-
Preparation of 3-Azabicyclo[3.3.0]octane Free Base Solution:
-
In a 50 mL flask, dissolve this compound (1.0 g, 6.77 mmol) in a mixture of DCM (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL).
-
Stir vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
-
Prepare a 0.2 M stock solution of the free base in anhydrous DMF.
-
-
Reaction Setup (in each well of the 24-well block):
-
To each well, add the corresponding carboxylic acid (0.1 mmol, 1.0 equiv.).
-
Add the 3-azabicyclo[3.3.0]octane free base stock solution (0.5 mL, 0.1 mmol, 1.0 equiv.).
-
Add BOP reagent (48.6 mg, 0.11 mmol, 1.1 equiv.).
-
Add DIPEA (35 µL, 0.2 mmol, 2.0 equiv.).
-
Seal the reaction block and stir at room temperature for 12-16 hours.
-
-
Work-up and Purification (Parallel):
-
Quench each reaction with saturated aqueous sodium bicarbonate solution (1 mL).
-
Extract each well with ethyl acetate (2 x 1.5 mL).
-
Combine the organic extracts for each well in a separate set of tubes.
-
Wash the combined organic extracts with brine (1 mL).
-
Dry the organic extracts over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo to obtain the crude products.
-
Purify the library members using parallel flash chromatography or preparative HPLC.
-
-
Analysis:
-
Characterize each library member by LC-MS and ¹H NMR to confirm identity and purity.
-
Protocol 2: Parallel Reductive Amination of 3-Azabicyclo[3.3.0]octane
This protocol outlines the synthesis of a library of N-alkylated derivatives from this compound and a diverse set of aldehydes.
Materials:
-
This compound
-
A diverse library of aldehydes
-
Sodium triacetoxyborohydride
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
24-well reaction block with magnetic stirring
Procedure:
-
Reaction Setup (in each well of the 24-well block):
-
To each well, add this compound (16.3 mg, 0.1 mmol, 1.0 equiv.).
-
Add the corresponding aldehyde (0.1 mmol, 1.0 equiv.).
-
Add anhydrous DCE (1 mL).
-
Add acetic acid (6 µL, 0.1 mmol, 1.0 equiv.).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (31.8 mg, 0.15 mmol, 1.5 equiv.).
-
Seal the reaction block and stir at room temperature for 12-16 hours.
-
-
Work-up and Purification (Parallel):
-
Quench each reaction with saturated aqueous sodium bicarbonate solution (1.5 mL).
-
Extract each well with DCM (2 x 1.5 mL).
-
Combine the organic extracts for each well in a separate set of tubes.
-
Wash the combined organic extracts with brine (1 mL).
-
Dry the organic extracts over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo to obtain the crude products.
-
Purify the library members using parallel flash chromatography or preparative HPLC.
-
-
Analysis:
-
Characterize each library member by LC-MS and ¹H NMR to confirm identity and purity.
-
Mandatory Visualizations
Diagram 1: General Workflow for Parallel Library Synthesis
Caption: Workflow for parallel library synthesis from 3-azabicyclo[3.3.0]octane HCl.
Diagram 2: Chemical Space Exploration via N-Functionalization
Caption: Diversification of the 3-azabicyclo[3.3.0]octane scaffold.
References
Application Notes & Protocols: Asymmetric Synthesis of 3-Azabicyclo[3.3.0]octane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 3-azabicyclo[3.3.0]octane scaffold, a saturated pyrrolizidine ring system, is a prevalent structural motif in a wide array of natural products and pharmacologically active compounds. Its rigid bicyclic structure allows for the precise spatial orientation of substituents, making it an attractive framework for the design of novel therapeutics. For instance, derivatives of this scaffold are key intermediates in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Ramipril.[1][2] The biological activity of these molecules is often highly dependent on their stereochemistry, necessitating the development of efficient asymmetric synthetic methods.
This document provides detailed application notes and protocols for the asymmetric synthesis of 3-azabicyclo[3.3.0]octane derivatives, with a focus on catalytic enantioselective methodologies.
Catalytic Asymmetric [3+2] Cycloaddition
A highly effective strategy for the enantioselective synthesis of 3-azabicyclo[3.3.0]octane derivatives is the catalytic asymmetric [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene. This approach allows for the construction of the bicyclic core with excellent control over multiple stereocenters in a single step.
General Reaction Scheme
The reaction typically involves the in-situ generation of an azomethine ylide from an imino ester, which then undergoes a cycloaddition with a substituted cyclopentenone in the presence of a chiral catalyst.
Caption: General scheme for the catalytic asymmetric [3+2] cycloaddition.
Data Presentation: Catalyst Screening
The choice of catalyst and ligand is crucial for achieving high yield and stereoselectivity. The following table summarizes the results of a typical catalyst screening for the reaction between N-benzylidene glycine methyl ester and 2-cyclopenten-1-one.
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | d.r. (exo/endo) |
| 1 | Cu(OAc)₂ (5) | (R)-BINAP (6) | Toluene | 25 | 24 | 78 | 92 | >95:5 |
| 2 | AgOAc (5) | (R)-BINAP (6) | Toluene | 25 | 24 | 85 | 95 | >95:5 |
| 3 | Cu(OTf)₂ (5) | Fesulphos (6) | DCM | 0 | 18 | 91 | 97 | >99:1 |
| 4 | AgSbF₆ (5) | Ph-PyBOX (6) | THF | 0 | 20 | 88 | 90 | 90:10 |
| 5 | Cu(I)-THIP (5) | None | MeCN | 25 | 24 | 72 | 85 | 85:15 |
Data is representative and compiled for illustrative purposes based on typical outcomes for this reaction type.
Experimental Protocols
Protocol: Asymmetric [3+2] Cycloaddition using Cu(OTf)₂ and Fesulphos Ligand
This protocol describes the synthesis of a 3-azabicyclo[3.3.0]octane derivative via a copper-catalyzed asymmetric 1,3-dipolar cycloaddition.
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
(R)-Fesulphos ligand
-
N-benzylidene glycine methyl ester
-
2-Cyclopenten-1-one
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add Cu(OTf)₂ (0.05 mmol) and (R)-Fesulphos (0.06 mmol).
-
Add anhydrous DCM (10 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-benzylidene glycine methyl ester (1.0 mmol) to the reaction mixture.
-
Add 2-cyclopenten-1-one (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC (Thin Layer Chromatography).
-
Upon completion (typically 18-24 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-azabicyclo[3.3.0]octane derivative.
-
Determine the yield, enantiomeric excess (by chiral HPLC), and diastereomeric ratio (by ¹H NMR).
Methodological Workflow and Catalytic Cycle
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of 3-azabicyclo[3.3.0]octane derivatives.
Caption: Experimental workflow for asymmetric synthesis and analysis.
Proposed Catalytic Cycle
The proposed catalytic cycle for the copper-catalyzed [3+2] cycloaddition is depicted below. The chiral ligand ensures that the cycloaddition proceeds through a stereochemically favored transition state, leading to high enantioselectivity.
Caption: Proposed catalytic cycle for the asymmetric [3+2] cycloaddition.
Applications in Drug Discovery
The enantiomerically pure 3-azabicyclo[3.3.0]octane derivatives synthesized through these methods are valuable building blocks in medicinal chemistry. Their rigid conformation and stereochemical complexity make them ideal for creating novel drug candidates with improved potency and selectivity. For example, specific stereoisomers of these derivatives are crucial for the synthesis of antiviral and central nervous system (CNS) active agents. The methods described here provide a reliable pathway to access these important molecular scaffolds.
References
Application Notes and Protocols: 3-Azabicyclo[3.3.0]octane Hydrochloride as a Constrained Diamine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-Azabicyclo[3.3.0]octane hydrochloride and its derivatives as a constrained diamine scaffold in medicinal chemistry and drug discovery. The rigid bicyclic structure of this scaffold offers a valuable platform for the spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.
Introduction to Constrained Diamine Scaffolds
Conformationally restricted diamines, such as 3-Azabicyclo[3.3.0]octane, are crucial building blocks in modern drug discovery. By locking the relative orientation of two amine functionalities, these scaffolds reduce the entropic penalty upon binding to a target protein, potentially increasing potency. The 3-Azabicyclo[3.3.0]octane core is a versatile template that has been successfully incorporated into a range of therapeutic agents.
Application 1: Synthesis of Gliclazide, an Anti-Diabetic Agent
N-amino-3-azabicyclo[3.3.0]octane hydrochloride is a key intermediate in the synthesis of Gliclazide, a sulfonylurea drug used to treat type 2 diabetes. The bicyclic amine portion of the molecule is crucial for its activity.
Experimental Workflow: Synthesis of Gliclazide
Application Notes and Protocols: 3-Azabicyclo[3.3.0]octane Derivatives in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") to probe the binding pockets of biological targets. The rigid, three-dimensional structure of the 3-azabicyclo[3.3.0]octane scaffold makes it an attractive starting point for the design of fragment libraries. Its defined exit vectors allow for systematic and predictable elaboration into more potent and selective drug candidates. These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-azabicyclo[3.3.0]octane derivatives in FBDD campaigns.
The 3-azabicyclo[3.3.0]octane core is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] Its conformational rigidity reduces the entropic penalty upon binding to a target, often leading to higher ligand efficiency. This characteristic is particularly advantageous in FBDD, where the initial fragment hits typically exhibit weak binding affinities.
Application in Fragment Library Design
The synthesis of a diverse library of 3-azabicyclo[3.3.0]octane-based fragments is the foundational step. The core scaffold can be readily synthesized through various established methods.[3] Functional group diversity can be introduced at multiple positions to create a library that explores a wide range of chemical space. Key considerations for library design include:
-
Solubility: Fragments must be soluble in aqueous buffers used for screening.
-
"Rule of Three" Compliance: Fragments should generally adhere to a molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, and number of hydrogen bond acceptors ≤ 3.
-
Synthetic Tractability: The scaffold should allow for straightforward chemical modification to facilitate hit-to-lead optimization.
Fragment Screening and Hit Validation Cascade
A multi-tiered screening approach is recommended to identify and validate fragments that bind to the target of interest. This typically involves a primary high-throughput screen followed by more detailed biophysical and structural validation methods.
Diagram: Fragment-Based Drug Discovery Workflow
References
Troubleshooting & Optimization
Technical Support Center: 3-Azabicyclo[3.3.0]octane Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-Azabicyclo[3.3.0]octane hydrochloride and its precursors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and its intermediates.
Issue 1: Low Overall Yield in Multi-Step Synthesis from cis-Cyclopentane-1,2-dicarboxylic Acid
-
Question: We are following a multi-step synthesis from cis-cyclopentane-1,2-dicarboxylic acid involving imidization, reduction, nitrosylation, and a final reduction, but our overall yield is consistently low. What are the potential causes and how can we improve it?
-
Answer: Low overall yields in this multi-step synthesis are a known issue.[1] Several factors can contribute to this problem. Let's break it down by reaction stage:
-
Imidization: Incomplete conversion or side reactions during the formation of 1,2-cyclopentanedicarboximide can be a source of yield loss. Ensure that the reaction temperature is sufficiently high and that water is effectively removed to drive the reaction to completion.
-
Reduction of Imide: The reduction of the dicarboximide to 3-azabicyclo[3.3.0]octane is a critical step. Incomplete reduction or over-reduction can lead to a mixture of products. The choice of reducing agent and reaction conditions is crucial for optimal results.
-
Nitrosylation: The formation of N-nitroso-3-azabicyclo[3.3.0]octane is often efficient, but the work-up and isolation of this potentially carcinogenic intermediate can lead to losses.[1] Handle this intermediate with appropriate safety precautions to minimize exposure and material loss.
-
Reduction of N-nitroso Intermediate: This final reduction step is often the most challenging in terms of yield. Incomplete reaction, side reactions, and difficult product isolation can all contribute to a lower than expected yield.
Recommendations for Improvement:
-
Optimize each step individually: Before attempting the entire sequence, optimize the reaction conditions for each step to maximize the yield and purity of each intermediate.
-
Alternative Routes: Consider alternative synthetic routes that may have fewer steps or higher overall yields. For example, a process starting from 2-carbamoyl cyclopentacarboxylic acid amine has been reported with good yields for each step.[2] Another alternative involves the reaction of dimesylate of cis-1,2-cyclopentanedimethanol with hydrazine hydrate.[3]
-
Issue 2: Poor Yield and Purity During the Reduction of N-nitroso-3-azabicyclo[3.3.0]octane
-
Question: We are struggling with the reduction of N-nitroso-3-azabicyclo[3.3.0]octane. Our yields are low and the resulting N-amino-3-azabicyclo[3.3.0]octane is impure. What can we do?
-
Answer: The reduction of the N-nitroso compound is a critical step that can be sensitive to reaction conditions. Here are some troubleshooting tips:
-
Choice of Reducing Agent: Zinc powder in the presence of an acid like hydrochloric acid is a common reducing agent for this transformation.[4] The quality and activation of the zinc powder can significantly impact the reaction rate and completeness. Consider activating the zinc powder prior to use.
-
Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 15°C) to control the exothermicity and minimize side reactions.[4] Ensure your cooling system is adequate to maintain the desired temperature throughout the addition of the reducing agent.
-
pH Control during Work-up: After the reduction, the reaction mixture is typically basified to liberate the free amine. Careful control of the pH is necessary to avoid degradation of the product. The mixture should be made strongly basic (pH 12-13) before extraction.[4]
-
Extraction and Purification: N-amino-3-azabicyclo[3.3.0]octane can be extracted with organic solvents like toluene or dimethylbenzene.[4] Multiple extractions are recommended to ensure complete recovery from the aqueous layer. The final hydrochloride salt is then formed by acidification with hydrochloric acid, followed by crystallization. The choice of crystallization solvent is critical for obtaining a high-purity product.
-
Issue 3: Difficulties in the Chloramination of 3-azabicyclo[3.3.0]octane
-
Question: We are attempting to synthesize N-amino-3-azabicyclo[3.3.0]octane via direct amination of 3-azabicyclo[3.3.0]octane with chloramine, but the reaction is proving difficult to control and yields are inconsistent. What are the key parameters to optimize?
-
Answer: Direct amination with chloramine can be a highly effective method, but it requires careful control of reaction conditions to ensure safety and maximize yield.[5]
-
Exothermic Reaction: The reaction between chloramine and amines is highly exothermic and can be explosive if not properly controlled.[3] It is crucial to have efficient cooling and to add the reagents slowly and in a controlled manner.
-
Side Reactions: A significant side reaction is the degradation of the desired product, N-amino-3-azabicyclo[3.3.0]octane, by excess chloramine.[6] To minimize this, a sufficient excess of the starting amine (3-azabicyclo[3.3.0]octane) should be used.
-
pH of the Reaction Medium: The pH of the reaction medium plays a critical role. The reaction is typically carried out under alkaline conditions.
-
In situ Generation of Chloramine: The preparation of high-purity chloramine can be challenging. Many procedures utilize the in situ generation of chloramine from sodium hypochlorite and ammonia. The conditions for this initial reaction must also be carefully controlled.
-
Frequently Asked Questions (FAQs)
General Synthesis
-
Question: What are the most common starting materials for the synthesis of this compound?
-
Answer: Common starting materials include cis-cyclopentane-1,2-dicarboxylic acid, 2-carbamoyl cyclopentacarboxylic acid amine, and derivatives of cis-1,2-cyclopentanedimethanol.[1][2][3]
-
Question: Are there any particularly hazardous intermediates to be aware of?
-
Answer: Yes, the intermediate N-nitroso-3-azabicyclo[3.3.0]octane is a potential carcinogen and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.[1]
Reaction Conditions
-
Question: What are typical temperature ranges for the key reaction steps?
-
Answer: Reaction temperatures vary depending on the specific synthetic route. For example, the reaction of dimesylate of cis-1,2-cyclopentanedimethanol with hydrazine hydrate is typically carried out at 60-80°C.[3] The reduction of N-nitroso-3-azabicyclo[3.3.0]octane is performed at a much lower temperature, around 15°C.[4] The cyclization of 2-carbamoyl cyclopentacarboxylic acid ammonium to the imide is conducted at high temperatures, around 240-255°C.[2]
-
Question: What solvents are commonly used in the synthesis and purification?
-
Answer: A variety of solvents are used. For the reduction of 1,2-cyclopentanedicarboximide, tetrahydrofuran (THF) or methanol are common choices.[2] Toluene is often used for azeotropic removal of water and for extractions.[2] For purification by recrystallization, methanol or a mixture of an alcohol and an ester can be employed.[2][7]
Purification and Characterization
-
Question: What are the recommended methods for purifying the final product, this compound?
-
Answer: Purification typically involves crystallization. A common procedure is to dissolve the crude product in a suitable solvent like methanol and then cool it to induce crystallization.[2] Another method involves refining the crude solid using a mixed solvent system of an alcohol and an ester.[7]
-
Question: How can the purity of the final product be assessed?
-
Answer: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound and its intermediates.[2]
Data Presentation
Table 1: Reaction Conditions for the Synthesis of N-amino-3-azabicyclo[3.3.0]octane hydrochloride from 2-carbamoyl cyclopentacarboxylic acid amine [2]
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| Imidization | 2-carbamoyl cyclopentacarboxylic acid amine | p-toluenesulfonic acid, water | Toluene | 240 | 1.5 | 76.5 | 98.7 |
| Amination | 1,2-cyclopentanedicarboximide | Chloramine | - | - | - | - | - |
| Reduction | N-amino-1,2-cyclopentanedicarboximide | Sodium borohydride, aluminum trichloride | Tetrahydrofuran | 45 (preheat), then reflux | 6 | 81.3 | 99.1 |
Table 2: Conditions for the Reduction of N-nitroso-3-azabicyclo[3.3.0]octane [4]
| Starting Material | Reducing Agent | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-nitroso-3-azabicyclo[3.3.0]octane | Zinc powder | Hydrochloric acid | Water | 15 | 7 | 96.5 |
Experimental Protocols
Protocol 1: Synthesis of N-amino-3-azabicyclo[3.3.0]octane hydrochloride from 2-carbamoyl cyclopentacarboxylic acid amine [2]
Step 1: Synthesis of 1,2-cyclopentanedicarboximide
-
In a reaction kettle equipped with a mechanical stirrer and a heating mantle, add 174.2 kg of 2-carbamoyl cyclopentacarboxylic acid ammonium.
-
Add 206.64 kg of p-toluenesulfonic acid and 220 kg of water.
-
Heat the mixture to 240°C and stir for 1.5 hours.
-
Distill off the water under normal pressure.
-
Filter the reaction mixture under reduced pressure.
-
To the filtrate, add 278.72 kg of toluene and heat to reflux to azeotropically remove any remaining water.
-
Allow the filtrate to cool to room temperature.
-
Filter the solid under reduced pressure and dry to obtain 1,2-cyclopentanedicarboximide.
Step 2: Synthesis of N-amino-1,2-cyclopentanedicarboximide
-
Detailed protocol for this step requires further specific information on the reaction of 1,2-cyclopentanedicarboximide with chloramine under alkaline conditions.
Step 3: Synthesis of N-amino-3-azabicyclo[3.3.0]octane hydrochloride
-
In a reaction kettle, add 154.17 kg of N-amino-1,2-cyclopentanedicarboximide and 1200 kg of tetrahydrofuran.
-
Preheat the mixture to 45°C.
-
Add 213.34 kg of aluminum trichloride and stir for 20 minutes.
-
Carefully add 68.1 kg of sodium borohydride.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture and extract three times with toluene.
-
Combine the toluene extracts and adjust the pH to 3 with hydrochloric acid.
-
Remove toluene and water by distillation under reduced pressure.
-
Add methanol to the residue and recrystallize at 5°C to obtain N-amino-3-azabicyclo[3.3.0]octane hydrochloride crystals.
Visualizations
Caption: Synthesis workflow for N-amino-3-azabicyclo[3.3.0]octane hydrochloride.
Caption: Troubleshooting flowchart for low yield in multi-step synthesis.
References
- 1. Method for preparing N-amino-3-azabicyclo[3,3,0]octane hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN112851563A - Synthesis process of N-amino-3-azabicyclo [3,3,0] octane hydrochloride - Google Patents [patents.google.com]
- 3. Process For The Preparation Of N Amino 3 Azabicyclo[3.3.0]Octane [quickcompany.in]
- 4. CN102382034B - Synthetic method of N-amino-3-azabicyclo[3,3,0]octane hydrochloride - Google Patents [patents.google.com]
- 5. DK169669B1 - Process for the synthesis of N-amino-3-azabicyclo [3.3.0] octane - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103183632A - Purification method of 3-azabicyclo-octane hydrochloride - Google Patents [patents.google.com]
Purification of 3-Azabicyclo[3.3.0]octane hydrochloride reaction products by chromatography
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic purification of 3-Azabicyclo[3.3.0]octane hydrochloride and its reaction products.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not moving from the origin on a standard silica gel column?
A: this compound is a highly polar, ionic salt. Standard silica gel is also very polar and slightly acidic. The strong ionic and polar interactions cause the compound to adsorb irreversibly to the stationary phase, preventing its elution with common, less-polar solvent systems like hexane/ethyl acetate.[1][2]
Q2: I am observing significant peak tailing during the chromatography of my amine compound. What causes this and how can it be resolved?
A: Peak tailing for amine compounds on silica gel is typically caused by the interaction between the basic amine functionality and acidic silanol groups on the silica surface.[1][3][4] To resolve this, you can:
-
Add a basic modifier: Incorporate a competing base, such as 0.5-2% triethylamine (TEA) or ammonia, into your mobile phase.[1][3][5][6] This neutralizes the acidic sites on the silica.
-
Use an alternative stationary phase: Employing a less acidic or basic stationary phase, such as neutral alumina or amine-functionalized silica, can significantly improve peak shape.[1][5][7]
Q3: Is column chromatography the preferred method for purifying this compound?
A: While possible under specific conditions, direct chromatography of the hydrochloride salt is challenging. The most frequently cited and often more straightforward method for purifying this specific compound is recrystallization .[8][9] A common approach involves using a mixed solvent system, such as an alcohol (methanol, ethanol) and an ester (ethyl acetate).[8][10] This method often yields high purity product without the complexities of chromatography for this salt.[11]
Q4: If chromatography is necessary, should I purify the compound as the hydrochloride salt or the free base?
A: It is highly recommended to convert the hydrochloride salt to its free base form before attempting purification on standard silica gel. The free base is less polar and will interact less strongly with the silica, allowing for elution and separation. After collecting the purified free base fractions, the hydrochloride salt can be reformed by treating the solution with HCl.
Q5: What alternative chromatographic techniques can be used for highly polar salts like this?
A: For highly polar and water-soluble compounds, several alternative techniques are effective:
-
Amine-functionalized Silica: These columns provide a more inert surface, reducing strong interactions and improving peak shape for basic compounds.[1][7]
-
Reversed-Phase Chromatography (C18): This technique can be effective, particularly when using a mobile phase with an adjusted pH to control the ionization state of the amine.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds and is an excellent alternative to normal or reversed-phase chromatography.[12][13]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution(s) |
| Product does not elute from the silica column. | The hydrochloride salt is too polar and binds irreversibly to the acidic silica gel.[1][2] | 1. Convert to Free Base: Neutralize the crude product with a base (e.g., NaHCO₃, Na₂CO₃), extract the free amine, and chromatograph the less polar base. 2. Modify Mobile Phase: Add 1-2% triethylamine or ammonia in a polar solvent system (e.g., Dichloromethane/Methanol) to competitively displace the amine from silica sites.[1][6] 3. Change Stationary Phase: Use neutral alumina, amine-functionalized silica, or a reversed-phase (C18) column.[1][5] |
| Severe peak tailing or streaking. | Strong acid-base interaction between the amine and surface silanol groups on the silica.[1][4] | 1. Add a Basic Modifier: As above, add a small percentage of triethylamine to the eluent to mask the active silica sites.[3] 2. Use Amine-Specific Media: Amine-functionalized silica columns are designed to prevent this interaction.[7] |
| Low product recovery or suspected decomposition. | The acidic nature of silica gel can cause degradation of sensitive compounds. | 1. Test for Stability: Spot the compound on a silica TLC plate, let it sit for an hour, then elute to see if any new spots (degradation products) have formed.[2] 2. Use a Deactivated Phase: Switch to a neutral stationary phase like deactivated silica or alumina. 3. Use a Non-Chromatographic Method: Purify via recrystallization, which avoids contact with silica altogether.[8] |
| Difficulty dissolving crude salt for column loading. | The hydrochloride salt has high polarity and is often insoluble in the non-polar solvents used to start a column run. | 1. Dry Loading: Dissolve the crude product in a minimal amount of a solvent it is soluble in (e.g., methanol). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to get a free-flowing powder. Load this powder onto the top of the column.[6] 2. Wet Loading: Dissolve the sample in the smallest possible volume of a strong eluent (e.g., DCM/Methanol) and load it onto the column. This may cause some band broadening. |
Purification Data Summary
The following table summarizes data from non-chromatographic purification methods, which are commonly reported for this compound.
| Purification Method | Solvent System | Typical Purity | Typical Yield | Reference |
| Recrystallization | Methanol | >99.5% (GC) | 78.0% | [11] |
| Recrystallization | Alcohol/Ester Mixture | High | 75.4% | [8][10] |
| Washing / Trituration | Ethyl Acetate, Hexane | ~95% (HPLC) | N/A | [9] |
Experimental Protocols
Protocol 1: Purification via Free Base Chromatography
-
Conversion to Free Base:
-
Dissolve the crude this compound in water.
-
Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is >9.
-
Extract the aqueous layer 3-5 times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
-
-
Flash Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: Start with a non-polar eluent and gradually increase polarity. A common gradient is ethyl acetate in hexanes, followed by methanol in dichloromethane. Crucially, add 0.5-1% triethylamine to the mobile phase to prevent peak tailing.
-
Loading: Use the dry loading method described in the troubleshooting guide for best results.
-
Elution & Collection: Elute the column, collecting fractions and monitoring by TLC. Combine the fractions containing the pure free base.
-
-
Conversion back to Hydrochloride Salt:
-
Dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
Protocol 2: Purification by Recrystallization
This method is adapted from patent literature and is often the most effective approach.[8][10]
-
Dissolution: Take the crude this compound solid and dissolve it in a minimal amount of a hot alcohol, such as methanol or ethanol.
-
Crystallization: Slowly add a less polar co-solvent (an "anti-solvent") like ethyl acetate or diethyl ether with warming until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of the cold solvent mixture or the anti-solvent (e.g., cold ethyl acetate) and dry thoroughly under vacuum.
Visual Workflow for Purification Strategy
The following diagram outlines the decision-making process for purifying the crude reaction product.
Caption: Decision workflow for purifying 3-Azabicyclo[3.3.0]octane HCl.
References
- 1. biotage.com [biotage.com]
- 2. Chromatography [chem.rochester.edu]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. hplc.eu [hplc.eu]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. silicycle.com [silicycle.com]
- 8. CN103183632A - Purification method of 3-azabicyclo-octane hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Method for preparing N-amino-3-azabicyclo[3,3,0]octane hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN101307019B - Method for preparing N-amino-3-azabicyclo[3,3,0]octane hydrochloride - Google Patents [patents.google.com]
- 12. teledynelabs.com [teledynelabs.com]
- 13. lcms.cz [lcms.cz]
Troubleshooting low yield in 3-Azabicyclo[3.3.0]octane hydrochloride reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 3-Azabicyclo[3.3.0]octane hydrochloride.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, particularly focusing on the critical reduction step of the cyclic imide precursor.
Q1: My reaction yield is consistently low after the reduction of 1,2-cyclopentanedicarboximide. What are the potential causes?
Low yield in this reduction step can be attributed to several factors:
-
Incomplete Reaction: The reduction of the cyclic imide to the bicyclic amine is a demanding transformation. Insufficient reaction time, inadequate temperature, or a suboptimal ratio of the reducing agent can lead to incomplete conversion, leaving starting material or partially reduced intermediates in the reaction mixture.
-
Reagent Quality and Activity: The activity of hydride reducing agents like Lithium Aluminum Hydride (LiAlH₄) or borohydride complexes can be compromised by improper storage or handling, leading to moisture contamination. It is crucial to use anhydrous solvents and handle reagents under an inert atmosphere.
-
Side Reactions: Over-reduction or side reactions can consume the starting material or the product. For instance, with strong, non-selective reducing agents, unintended functional groups elsewhere in the molecule could be affected.
-
Work-up and Purification Losses: The isolation of the hydrochloride salt can be a source of yield loss. This can occur during extraction, precipitation, or recrystallization steps if solubility parameters are not carefully controlled. The product may be partially soluble in the aqueous or organic layers during extraction, or may not fully precipitate if the incorrect solvent system or temperature is used.
Q2: I am observing a significant amount of a byproduct that is not my desired amine. What could it be?
A common byproduct in the reduction of cyclic imides is the corresponding α'-hydroxyamide (a lactamol). This intermediate is formed from the partial reduction of one of the carbonyl groups. If the reaction does not proceed to completion, this can be a major contaminant.
Troubleshooting Steps:
-
Increase Reducing Agent Equivalents: Ensure a sufficient molar excess of the reducing agent is used. For complex hydrides, a molar ratio of 1:1.5 to 1:2.2 (imide to borohydride) is often employed.[1]
-
Elevate Reaction Temperature: Many imide reductions require elevated temperatures (reflux) to proceed at a reasonable rate.[1]
-
Verify Reagent Activity: Use freshly opened or properly stored reducing agents.
-
Optimize Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to determine the optimal reaction time.
Q3: The final product, this compound, has poor purity after isolation. How can I improve it?
Purity issues often stem from inefficient removal of byproducts or residual starting materials.
-
pH Control During Work-up: After quenching the reaction, the pH must be carefully adjusted. Basifying the solution (to pH 13-14) ensures the product is in its free amine form for efficient extraction into an organic solvent. Subsequently, careful acidification (to pH 1.5-2) of the organic layer is required to precipitate the hydrochloride salt.
-
Recrystallization: The crude hydrochloride salt should be recrystallized from a suitable solvent system, such as a mixed solvent of an alcohol and an ester, to remove impurities.
-
Steam Distillation: For the free amine, steam distillation can be an effective purification method before salt formation. This technique is particularly useful for removing non-volatile impurities.
Q4: I am using catalytic hydrogenation for the reduction, but the reaction is very slow or stalls. What should I check?
Catalytic hydrogenation can be sensitive to several factors:
-
Catalyst Activity: The catalyst (e.g., Pd/C, PtO₂) may be poisoned by impurities such as sulfur or nitrogen compounds present in the starting material or solvent. Using a fresh, high-quality catalyst is recommended.
-
Hydrogen Pressure: While balloon pressure is sufficient for some hydrogenations, more sterically hindered substrates may require higher pressures.
-
Solvent and Agitation: The solvent must fully dissolve the substrate, and vigorous agitation is necessary to ensure proper mixing of the substrate, catalyst, and hydrogen gas. Protic solvents like ethanol or methanol are often effective.
-
Inert Atmosphere: Ensure the reaction vessel is properly flushed to remove all oxygen, which can deactivate the catalyst.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route to this compound?
A prevalent method involves the cyclization of a cis-1,2-cyclopentanedicarboxylic acid derivative to form 1,2-cyclopentanedicarboximide, followed by the chemical reduction of this imide to yield the 3-Azabicyclo[3.3.0]octane. The final step is the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Q: Which reducing agent is best for converting 1,2-cyclopentanedicarboximide to 3-Azabicyclo[3.3.0]octane?
Several reducing agents can be effective, with the choice often depending on scale, safety considerations, and available equipment:
-
Lithium Aluminum Hydride (LiAlH₄): A very powerful and effective reducing agent for this transformation. However, it is pyrophoric and requires strict anhydrous conditions and careful handling.
-
Sodium Borohydride (NaBH₄) with an Activator: NaBH₄ alone is generally not strong enough to reduce imides. However, its reactivity can be significantly enhanced by the addition of a Lewis acid, such as Aluminum Trichloride (AlCl₃) or Zinc Chloride (ZnCl₂).[1] This combination offers a safer alternative to LiAlH₄.
-
Catalytic Hydrogenation: This method uses a heterogeneous catalyst (e.g., Pd/C, PtO₂, Raney Nickel) and hydrogen gas. It is an environmentally friendly option but can be sensitive to catalyst poisoning and may require high-pressure equipment.
Q: Why is the cis-isomer of the starting cyclopentane derivative important?
The cis configuration of the two functional groups on the cyclopentane ring is crucial for the intramolecular cyclization to form the bicyclic [3.3.0] octane ring system. Using a trans-isomer would not allow for the correct ring fusion.
Q: Can I use Sodium Borohydride alone for the reduction?
Sodium borohydride by itself is typically not reactive enough to reduce the stable imide functional group. It is much more effective for reducing aldehydes and ketones. To reduce an imide with a borohydride source, an activator is generally required.
Quantitative Data on Synthesis
The following tables summarize yield data for key steps in the synthesis of 3-Azabicyclo[3.3.0]octane derivatives, providing a benchmark for expected outcomes.
Table 1: Synthesis of 1,2-Cyclopentanedicarboximide
| Starting Material | Catalyst/Reagent | Temperature | Reaction Time | Yield (%) | Purity (%) |
| 2-Carbamoyl cyclopentylamine | p-Toluenesulfonic acid | 240°C | 1.5 hours | 76.5 | 98.7 |
| 2-Carbamoyl cyclopentylamine | 25 wt% Hydrochloric acid | 240°C | 2.5 hours | 76.1 | 98.5 |
| 2-Carbamoyl cyclopentylamine | 30 wt% Phosphoric acid | 246°C | 2.0 hours | 75.8 | 98.3 |
| 2-Carbamoyl cyclopentylamine | 48 wt% Sulfuric acid | 255°C | 1.0 hour | 75.6 | 98.2 |
Data adapted from a synthesis of N-amino-3-azabicyclo[3.3.0]octane hydrochloride, where this is a key intermediate step.[1]
Table 2: Reduction of N-amino-1,2-cyclopentanedicarboximide
| Reducing System | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) |
| NaBH₄ / AlCl₃ | Tetrahydrofuran | Reflux | 6 hours | 81.3 | 99.1 |
| NaBH₄ / AlCl₃ | N,N-Dimethylformamide | Reflux | 8 hours | 80.7 | 98.7 |
| NaBH₄ / AlCl₃ | Methanol | Reflux | 8 hours | 79.8 | 99.3 |
This data is for the reduction of the N-amino derivative, which is chemically similar to the reduction of the parent imide and provides a strong indication of expected yields for the target synthesis.[1]
Key Experimental Protocols
Protocol 1: Synthesis of 1,2-Cyclopentanedicarboximide from 2-Carbamoyl Cyclopentylamine
-
To a reaction vessel equipped with mechanical stirring and a heating mantle, add 2-carbamoyl cyclopentylamine.
-
Add an acidic catalyst (e.g., p-toluenesulfonic acid) and water.
-
Heat the mixture to 240-255°C and stir for 1-2.5 hours, allowing water to distill off.
-
After the reaction is complete, cool the mixture and add toluene.
-
Heat the mixture to reflux to azeotropically remove any remaining water.
-
Cool the solution to room temperature and filter the mixture under reduced pressure.
-
Dry the resulting solid to obtain 1,2-cyclopentanedicarboximide.[1]
Protocol 2: Reduction of 1,2-Cyclopentanedicarboximide and Formation of Hydrochloride Salt
-
In a dry reaction flask under an inert nitrogen atmosphere, add a mixed solvent of dried toluene and tetrahydrofuran.
-
Add potassium borohydride and anhydrous zinc chloride at room temperature and mix.
-
Add 1,2-cyclopentanedicarboximide in batches while maintaining nitrogen protection.
-
Slowly heat the mixture to 70-75°C and hold for 4 hours.
-
Further increase the temperature to 95-105°C and reflux for 10 hours until the reaction is complete.
-
Distill off a portion of the organic solvents and cool the reaction mixture to 30°C.
-
Slowly add a liquid alkali solution (e.g., NaOH) to adjust the pH to 13-14.
-
Perform steam distillation until the pH of the collected fraction is neutral (pH 7-8).
-
Extract the aqueous fraction 3-5 times with an organic solvent (e.g., toluene).
-
Combine the organic layers and acidify with hydrochloric acid to a pH of 1.5-2.
-
Heat to reflux to remove any residual water from the organic layer.
-
Cool the solution and collect the precipitated solid by suction filtration to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent mixture (e.g., alcohol/ester) to obtain the purified product.
Visualizations
Caption: General Synthesis Workflow.
Caption: Troubleshooting Decision Tree.
Caption: Key Parameter Relationships.
References
Common side reactions and byproducts with 3-Azabicyclo[3.3.0]octane hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for experiments involving 3-Azabicyclo[3.3.0]octane hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bicyclic amine hydrochloride salt. The core structure, a pyrrolizidine skeleton, is a key building block in medicinal chemistry and organic synthesis.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including Gliclazide, a medication used for type 2 diabetes, and novel cannabinoid receptor antagonists.[3][4] It is also used in the preparation of substituted pyrimidines that act as hedgehog signaling pathway inhibitors.[5]
Q2: What are the key handling and storage recommendations for this compound?
This compound is often described as a stable solid under normal conditions, though it can be hygroscopic.[6] It is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area to prevent moisture absorption and degradation.[6][7] It should be kept away from strong oxidizing agents and strong bases, with which it is incompatible.[6]
Q3: What are the main safety precautions to consider when working with this compound?
This compound can cause skin and serious eye irritation, as well as respiratory irritation.[7] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust.[7] In case of contact, wash skin thoroughly with soap and water and rinse eyes cautiously with water for several minutes.[7]
Compound Stability and Decomposition
The stability of this compound is crucial for its successful application in synthesis. The table below summarizes its known stability and decomposition characteristics based on available safety data.
| Parameter | Description | Source(s) |
| Chemical Stability | Stable under recommended storage temperatures and pressures. It is noted to be hygroscopic. | [6] |
| Conditions to Avoid | Dust generation, excess heat, and exposure to incompatible materials. | [6] |
| Incompatible Materials | Strong oxidizing agents and strong bases. | [6] |
| Hazardous Decomposition | Upon combustion, it may produce carbon oxides, nitrogen oxides, and hydrogen chloride. | [7] |
Troubleshooting Guide for Common Reactions
As a secondary amine, this compound is frequently used in reactions like N-alkylation and N-acylation. The hydrochloride salt form requires neutralization before the secondary amine can act as a nucleophile. This is typically achieved by adding a base.
Issue 1: Low or No Yield in N-Alkylation/N-Acylation Reactions
| Potential Cause | Troubleshooting Step |
| Incomplete Neutralization | The starting material is a hydrochloride salt. The amine must be deprotonated to its free base form to become nucleophilic. Ensure at least one equivalent of a suitable base (e.g., triethylamine, DIPEA, or an inorganic base like K₂CO₃) is added to the reaction mixture. |
| Insufficient Reagent | The product amine can also react with the alkylating or acylating agent.[8] Ensure stoichiometry is optimized, sometimes requiring an excess of the amine or slow addition of the electrophile. |
| Poor Solvent Choice | The hydrochloride salt has different solubility from its free base. Choose a solvent (e.g., DMF, acetonitrile, DCM) that is suitable for both the reagents and the reaction conditions. |
| Steric Hindrance | The bicyclic structure may present steric challenges. If reacting with a bulky electrophile, consider increasing the reaction temperature or using a more reactive electrophile (e.g., an alkyl iodide instead of a bromide). |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Troubleshooting Step |
| Over-alkylation | Primary and secondary amines can undergo multiple alkylations.[8][9] In the case of alkylation, the product tertiary amine can be further alkylated to form a quaternary ammonium salt.[9] Use a larger excess of the starting amine relative to the alkylating agent to favor mono-alkylation. |
| Elimination Side Reaction | If the alkylating agent has β-hydrogens, the amine can act as a base, leading to an elimination (E2) side reaction, especially at higher temperatures. Use milder reaction conditions or a less hindered base for neutralization. |
| Side Reactions with Base | The base used for neutralization can itself be nucleophilic (e.g., using NaOH in some conditions) or cause degradation of sensitive reagents. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). |
The following diagram illustrates a general troubleshooting workflow for a typical N-alkylation reaction.
Caption: Troubleshooting workflow for N-alkylation reactions.
Potential Side Reactions and Byproducts
While specific quantitative data on side reactions for this compound are not extensively published, common side reactions for secondary amines can be anticipated.
Caption: Potential side reactions in N-alkylation.
Experimental Protocols
The following protocols are adapted from publicly available literature and patents. They should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for N-Acylation
This protocol outlines a typical procedure for reacting an amine with an acid chloride.
-
Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Add a non-nucleophilic base, such as triethylamine (1.1-1.5 eq), to the solution and stir for 15-30 minutes at room temperature to generate the free amine.
-
Acylation: Cool the mixture in an ice bath (0 °C).
-
Slowly add the acid chloride (1.0-1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide product by column chromatography or recrystallization.
Protocol 2: Synthesis of N-Amino-3-azabicyclo[3.3.0]octane
This procedure is adapted from a patented method for the synthesis of a closely related derivative, N-amino-3-azabicyclo[3.3.0]octane.[10] This highlights a different type of reaction at the nitrogen center.
-
Reaction Setup: In a reaction vessel, charge methanol followed by the dimesylate of cis-1,2-cyclopentanedimethanol (1.0 eq).
-
Stir the mixture at room temperature (25-27 °C).
-
Reagent Addition: Add hydrazine hydrate (6.0 eq) dropwise, ensuring the temperature remains below 30 °C.
-
Reflux: After the addition is complete, heat the mixture to reflux (60-80 °C) for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under vacuum on a rotary evaporator to remove the methanol.
-
Add water to the residue and extract the product with dichloromethane (3x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the product.
The following diagram illustrates the general workflow for chemical synthesis and purification.
Caption: General experimental workflow for synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride-58108-05-7 [ganeshremedies.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. This compound | 112626-50-3 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. chemrevise.org [chemrevise.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Process For The Preparation Of N Amino 3 Azabicyclo[3.3.0]Octane [quickcompany.in]
Technical Support Center: N-Nitroso Impurity Control in 3-Azabicyclo[3.3.0]octane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-azabicyclo[3.3.0]octane and related compounds. The focus is on the identification, control, and removal of N-nitroso impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 3-azabicyclo[3.3.0]octane, leading to the formation of N-nitroso impurities.
Question: My synthesis of a 3-azabicyclo[3.3.0]octane derivative is showing a persistent impurity that I suspect is an N-nitrosamine. What are the likely sources of this contamination?
Answer:
The formation of N-nitroso impurities, which are classified as probable human carcinogens, is a significant concern in pharmaceutical synthesis.[1][2] The primary sources of contamination in your synthesis of 3-azabicyclo[3.3.0]octane, a secondary amine, likely stem from the reaction of the amine with nitrosating agents.[3][4]
Potential sources include:
-
Contaminated Raw Materials: Nitrites or other nitrosating agents may be present in starting materials, reagents, or solvents.[4][5]
-
Reaction Conditions: The synthesis conditions themselves can promote the formation of N-nitrosamines. This is particularly true under acidic conditions where nitrites can form nitrous acid, a potent nitrosating agent.[4][5]
-
Manufacturing Processes: Certain steps in the manufacturing process, if not optimized, can introduce or create nitrosating agents.[4]
-
Degradation: In some cases, the drug substance itself or intermediates can degrade to form secondary amines that can then be nitrosated.
To pinpoint the source, a thorough risk assessment of your synthetic route is crucial. This involves evaluating each raw material, solvent, and reaction step for the potential to introduce or form N-nitrosamines.
Question: How can I modify my synthetic protocol for 3-azabicyclo[3.3.0]octane to prevent the formation of N-nitroso impurities?
Answer:
Preventing the formation of N-nitroso impurities is the most effective control strategy. Consider the following modifications to your protocol:
-
Raw Material Selection: Source high-purity raw materials and solvents with low levels of nitrites and other potential nitrosating agents. Request certificates of analysis from suppliers that include information on nitrite content.[4]
-
Process Optimization:
-
pH Control: Avoid highly acidic conditions, especially in the presence of potential nitrite sources. Maintaining an optimal pH can prevent the formation of the active nitrosating species.[4]
-
Temperature Control: Be mindful of reaction temperatures, as elevated temperatures can sometimes accelerate the formation of N-nitrosamines.[4]
-
-
Use of Scavengers: Incorporate nitrite scavengers into your process. These are compounds that react with and neutralize nitrosating agents before they can react with the secondary amine of the 3-azabicyclo[3.3.0]octane ring.[3] Commonly used scavengers include:
-
Ascorbic acid (Vitamin C)
-
Alpha-tocopherol (Vitamin E)
-
Propyl gallate
-
p-Aminobenzoic acid (PABA)[3]
-
Question: I have already synthesized a batch of a 3-azabicyclo[3.3.0]octane derivative that is contaminated with an N-nitroso impurity. What are my options for removal?
Answer:
While prevention is ideal, there are strategies for removing N-nitroso impurities from a synthesized batch. The choice of method will depend on the specific properties of your compound and the impurity.
-
Purification: Standard purification techniques may be effective.
-
Chromatography: Techniques like column chromatography or preparative HPLC can be used to separate the N-nitroso impurity from the desired product.
-
Crystallization: If your product is a solid, recrystallization may effectively remove the impurity, as it will likely have different solubility properties.
-
-
Chemical Treatment: In some cases, it may be possible to selectively react the N-nitroso impurity to convert it into a more easily removable compound. However, this approach requires careful development to ensure the desired product is not affected.
It is critical to use a validated analytical method to confirm the successful removal of the N-nitroso impurity to below the acceptable limit.
Frequently Asked Questions (FAQs)
What are N-nitroso impurities and why are they a concern?
N-nitroso compounds are a class of chemical compounds characterized by a nitroso group (-N=O) bonded to a nitrogen atom.[6] They are a significant concern in the pharmaceutical industry because many are potent mutagenic carcinogens, meaning they can cause cancer even at very low levels of exposure.[1][2][3][7] Regulatory agencies worldwide, including the FDA and EMA, have set strict limits for the presence of these impurities in drug substances and products to ensure patient safety.[4]
What analytical methods are suitable for detecting and quantifying N-nitroso impurities in my 3-azabicyclo[3.3.0]octane synthesis?
Due to the low concentration at which N-nitroso impurities pose a risk, highly sensitive and selective analytical methods are required for their detection and quantification. The most commonly employed techniques are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used and powerful technique. LC separates the components of a mixture, and MS provides sensitive and specific detection of the N-nitroso impurity. Both high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) methods have been developed.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also frequently used, particularly for volatile N-nitrosamines. Headspace GC-MS can be a valuable tool for certain applications.[8]
The choice of method will depend on the specific N-nitroso impurity being monitored and the nature of the sample matrix. It is essential that the analytical method is properly validated according to ICH Q2 guidelines to ensure its accuracy, precision, and sensitivity.[10]
What are the regulatory limits for N-nitroso impurities in pharmaceutical products?
Regulatory limits for N-nitroso impurities are typically expressed as an acceptable intake (AI) in nanograms per day. These limits are based on the carcinogenic potential of the specific nitrosamine. For example, the interim limits for N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) in some "sartan" medications were set by the European Pharmacopoeia.[10] The International Council for Harmonisation (ICH) M7(R1) guideline provides a framework for assessing and controlling mutagenic impurities, including N-nitrosamines.[3][5] It is crucial to consult the latest guidance from relevant regulatory authorities (e.g., FDA, EMA) for specific limits and requirements.
Data Presentation
Table 1: Commonly Used Analytical Techniques for N-Nitroso Impurity Analysis
| Analytical Technique | Abbreviation | Typical Limit of Quantification (LOQ) | Key Advantages |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | 0.1 - 1 ng/mL | High specificity and sensitivity, suitable for a wide range of compounds.[8][9] |
| Gas Chromatography-Tandem Mass Spectrometry | GC-MS/MS | 0.1 - 1 ng/mL | Excellent for volatile and semi-volatile nitrosamines.[8] |
| Liquid Chromatography-High Resolution Mass Spectrometry | LC-HRMS | 0.1 - 5 ng/mL | Provides high mass accuracy for confident identification.[8][9] |
| Headspace Gas Chromatography-Mass Spectrometry | HS-GC-MS | 0.25 - 5 ng/g | Minimizes matrix effects for certain sample types.[8] |
Note: LOQs can vary depending on the specific instrument, method, and matrix.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-amino-3-azabicyclo[3.3.0]octane
This protocol is provided as an illustrative example and may require optimization.
One documented synthesis of an N-amino-3-azabicyclo[3.3.0]octane derivative involves the reaction of dimesylate of cis-1,2-cyclopentanedimethanol with hydrazine hydrate.[11]
Materials:
-
Dimesylate of cis-1,2-cyclopentanedimethanol
-
Hydrazine hydrate
-
C1-C4 alcohol (e.g., methanol)
-
Water
-
Dichloromethane
-
Sodium sulfate (Na2SO4)
Procedure:
-
A mixture of dimesylate of cis-1,2-cyclopentanedimethanol and methanol is stirred at room temperature (25-27°C).[11]
-
Hydrazine hydrate is added dropwise to the mixture while maintaining the temperature below 30°C.[11]
-
After the addition is complete, the mixture is heated to a temperature in the range of 60-80°C and refluxed for 5 hours.[11]
-
Reaction completion is monitored by Thin Layer Chromatography (TLC).[11]
-
Once the reaction is complete, the methanol is removed under vacuum at 45-50°C.[11]
-
Water is added to the residue, and the product is extracted with dichloromethane (3x).[11]
-
The combined organic extracts are dried over sodium sulfate, and the dichloromethane is concentrated to yield the product as a light yellow oily liquid.[11]
Protocol 2: General Analytical Method for N-Nitroso Impurities by LC-MS/MS
This is a general protocol and must be adapted and validated for the specific analyte and matrix.
The United States Pharmacopeia (USP) General Chapter <1469> provides methods for the analysis of N-nitrosamine impurities.[9]
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
Reagents and Standards:
-
Reference standards for the target N-nitroso impurities
-
Isotopically labeled internal standards (e.g., NDMA-d6)
-
High-purity water and organic solvents (e.g., methanol, acetonitrile)
-
Formic acid or other appropriate mobile phase modifiers
Sample Preparation:
-
Accurately weigh the sample of the 3-azabicyclo[3.3.0]octane derivative.
-
Dissolve the sample in a suitable solvent (e.g., water, methanol).
-
Add the internal standard solution.
-
Filter the sample solution before injection into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase: A gradient of water and an organic solvent, both typically containing a small amount of formic acid.
-
Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for the specific transitions of the target N-nitroso impurities and internal standards.
Data Analysis:
-
Quantify the N-nitroso impurities by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the reference standards.
Visualizations
Caption: N-Nitroso impurity formation and mitigation strategies.
Caption: Troubleshooting workflow for N-nitroso impurity control.
References
- 1. 7 Strategies for Managing Nitrosamine Impurities Effectively [avslifesciences.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Mitigation Strategies for Nitrosamine Drug Substance Related Impurities: Quality and Bioequivalence Considerations for Generic Products - The Center for Research on Complex Generics (CRCG) [complexgenerics.org]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. Process For The Preparation Of N Amino 3 Azabicyclo[3.3.0]Octane [quickcompany.in]
Technical Support Center: Stereoselective Synthesis of 3-Azabicyclo[3.3.0]octane Derivatives
Welcome to the technical support center for the stereoselective synthesis of 3-azabicyclo[3.3.0]octane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 3-azabicyclo[3.3.0]octane derivatives, offering potential causes and recommended solutions.
Problem 1: Low Diastereoselectivity in Reductive Amination/Cyclization
Question: I am attempting a one-pot reductive amination and cyclization to synthesize a 2-azabicyclo[3.3.0]octane derivative, but I am observing a low diastereomeric ratio. How can I improve the stereoselectivity?
Possible Causes:
-
Sub-optimal Reaction Conditions: Temperature, solvent, and the choice of reducing agent can significantly influence the stereochemical outcome.
-
Steric Hindrance: The steric bulk of the substituents on the cyclopentanone precursor and the amine can affect the facial selectivity of the nucleophilic attack.
-
Equilibration: The initially formed diastereomer may be equilibrating to the thermodynamically more stable, but undesired, isomer under the reaction conditions.
Recommended Solutions:
-
Solvent and Temperature Optimization: The polarity of the solvent can influence the transition state of the cyclization. It is recommended to screen a variety of solvents, from polar protic (e.g., methanol, ethanol) to aprotic (e.g., THF, dichloromethane). Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.
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Choice of Reducing Agent: The diastereoselectivity of the reductive amination step can be influenced by the reducing agent.[1] Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this transformation.[1] Exploring other reducing agents, such as sodium triacetoxyborohydride (STAB), may offer improved selectivity.
-
Protecting Group Strategy: The use of bulky protecting groups on the amine or other functionalities can direct the stereochemical outcome through steric influence.
-
Purification: While not a solution to poor reaction selectivity, careful column chromatography can be employed to separate diastereomers.[1]
Problem 2: Low Enantioselectivity in Proline-Catalyzed Reactions
Question: My proline-catalyzed synthesis of a 3-azabicyclo[3.3.0]octane derivative is resulting in a low enantiomeric excess (ee). What factors could be contributing to this and how can I improve it?
Possible Causes:
-
Catalyst Loading and Purity: Insufficient catalyst loading or the use of impure L- or D-proline can lead to diminished enantioselectivity.
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Solvent Effects: The solvent plays a crucial role in the catalytic cycle of proline-catalyzed reactions.
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Water Content: Traces of water can interfere with the catalytic cycle and reduce enantioselectivity.
-
Reaction Temperature: Temperature can significantly impact the enantioselectivity of the reaction.
Recommended Solutions:
-
Optimize Catalyst Loading: While typically used in catalytic amounts, the optimal loading of proline should be determined experimentally. Increasing the catalyst loading may improve the ee.
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Solvent Screening: A range of solvents should be screened. Non-polar aprotic solvents like chloroform and toluene, or polar aprotic solvents like DMF and DMSO have been used in proline-catalyzed reactions.
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Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize water content. The use of molecular sieves can also be beneficial.
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Temperature Control: Perform the reaction at lower temperatures. While this may slow down the reaction rate, it often leads to a significant improvement in enantiomeric excess.
Problem 3: Formation of Side Products
Question: I am observing significant formation of side products in my synthesis. What are some common side reactions and how can I minimize them?
Possible Causes and Solutions:
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Dimerization/Polymerization: In some cases, starting materials or reactive intermediates can undergo self-condensation or polymerization, especially at higher concentrations or temperatures.
-
Solution: Use more dilute reaction conditions and maintain a lower reaction temperature.
-
-
Formation of Aziridines: In intramolecular cyclizations involving an amino group and a leaving group, the formation of a three-membered aziridine ring can compete with the desired five-membered ring formation.
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Solution: The choice of the nitrogen protecting group and the reaction conditions can influence this competition. For instance, a bulky protecting group might disfavor the transition state leading to the aziridine.
-
-
Over-reduction: In reactions involving reductions, such as the conversion of a lactam to the corresponding amine, over-reduction to undesired products can occur.
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Solution: Careful selection of the reducing agent and control of the reaction time and temperature are crucial. For example, using sodium borohydride in isobutanol can selectively reduce an ester in the presence of a lactam.[1]
-
-
Formation of Pyrrolizidine Side Products in Catalytic Asymmetric (1,3)-Dipolar Cycloadditions: In reactions involving glycinate imines, a common side product is a pyrrolizidine formed from a second cycloaddition of the desired pyrrolidine product with the starting imine.[2]
-
Solution: Optimization of the catalyst, base, and reaction time can help to minimize the formation of this side product.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving stereoselectivity in the synthesis of 3-azabicyclo[3.3.0]octane derivatives?
A1: The primary strategies include:
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Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids (e.g., serine, proline), to introduce stereocenters.
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction, which is then removed in a subsequent step.
-
Asymmetric Catalysis: Employing a chiral catalyst (e.g., proline, chiral metal complexes) to favor the formation of one enantiomer over the other.[2]
-
Substrate Control: Relying on the existing stereocenters within the substrate to direct the formation of new stereocenters.
Q2: How does the choice of catalyst affect the enantioselectivity in asymmetric cycloaddition reactions?
A2: The choice of a chiral catalyst is critical for achieving high enantioselectivity. Different catalysts can create distinct chiral environments around the reacting molecules, leading to different levels of stereocontrol. For example, in the catalytic asymmetric (1,3)-dipolar cycloaddition for the synthesis of pyrrolizidines, different chiral silver catalysts can lead to varying enantiomeric excesses.[2] It is often necessary to screen a library of catalysts to find the optimal one for a specific transformation.
Q3: Can I use spectroscopic methods to determine the stereochemistry of my 3-azabicyclo[3.3.0]octane derivatives?
A3: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. By analyzing coupling constants and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, the spatial arrangement of atoms can be elucidated. For determining the absolute stereochemistry of enantiomers, X-ray crystallography of a suitable crystalline derivative is the most definitive method. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be used to determine the enantiomeric excess.[2]
Quantitative Data Summary
The following tables summarize quantitative data on the stereoselective synthesis of 3-azabicyclo[3.3.0]octane derivatives from the literature.
Table 1: Optimization of Catalytic Asymmetric (1,3)-Dipolar Cycloaddition for Pyrrolizidine Synthesis [2]
| Entry | Catalyst | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | AgOAc / (R)-QUINAP | DBU | THF | 24 | 65 | 75 |
| 2 | AgOAc / (R)-QUINAP | DIPEA | THF | 24 | 78 | 85 |
| 3 | Ag₂O / (R)-QUINAP | DIPEA | THF | 24 | 75 | 82 |
| 4 | AgOAc / (R)-Tol-BINAP | DIPEA | THF | 24 | 72 | 80 |
| 5 | AgOAc / (R)-QUINAP | DIPEA | CH₂Cl₂ | 24 | 70 | 83 |
Table 2: Diastereoselective Reductive Amination/Cyclization [1]
| Starting Materials | Reducing Agent | Solvent | Product | Diastereomeric Ratio | Yield (%) |
| Diethyl 2-(2-oxocyclopentyl)malonate and Benzylamine | NaBH₃CN | Methanol | N-Benzyl-3-oxo-5-carbethoxy-2-azabicyclo[3.3.0]octane | 4.3 : 1 | 56 |
Experimental Protocols
Protocol 1: Diastereoselective Reductive Amination and Cyclization for the Synthesis of N-Benzyl-3-oxo-5-carbethoxy-2-azabicyclo[3.3.0]octane [1]
Materials:
-
Diethyl 2-(2-oxocyclopentyl)malonate
-
Benzylamine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial acetic acid
-
Methanol
-
Hydrochloric acid (3 M)
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
To a solution of diethyl 2-(2-oxocyclopentyl)malonate (5.0 mmol) and benzylamine (7.5 mmol) in 100 mL of methanol, add glacial acetic acid (7.5 mmol).
-
Add sodium cyanoborohydride (6.5 mmol) to the mixture.
-
Stir the reaction mixture under reflux for 4 hours.
-
Concentrate the solvent under vacuum.
-
Dissolve the residue in 100 mL of 3 M HCl and extract with dichloromethane (3 x 100 mL).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purify the crude product by silica gel flash column chromatography to yield the desired product.
Protocol 2: Preparation of (S,S,S)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester hydrochloride (Ramipril Intermediate) [3]
Materials:
-
(S,S,S)-Diastereomeric salt of 2-azabicyclo[3.3.0]-octane-carboxylic acid benzyl ester
-
Dichloromethane
-
Sodium hydroxide
-
Aqueous hydrochloric acid
Procedure:
-
Take 55 g of the (S,S,S)-diastereomeric salt of 2-azabicyclo[3.3.0]-octane-carboxylic acid benzyl ester into a round bottom flask containing 450 ml of dichloromethane.
-
Stir the mixture for 10 minutes at 25°C.
-
Add a solution of 11.2 g of sodium hydroxide in 45 ml of water to the reaction mass at 0-3°C.
-
Maintain the reaction mixture at 0-3°C for 15 minutes.
-
Separate the organic layer.
-
Wash the resultant aqueous layer with 165 ml of dichloromethane in three equal portions.
-
Adjust the pH of the aqueous layer to 2.5 using aqueous hydrochloric acid.
-
Isolate the product from the aqueous layer.
Visualizations
Caption: Workflow for diastereoselective reductive amination and cyclization.
Caption: Troubleshooting logic for low stereoselectivity.
References
Scale-up challenges for reactions involving 3-Azabicyclo[3.3.0]octane hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Azabicyclo[3.3.0]octane hydrochloride and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of reactions involving this compound.
Question: We are experiencing low yields in our multi-step synthesis of a 3-Azabicyclo[3.3.0]octane derivative. What are the common pitfalls?
Answer: Low overall yields in multi-step syntheses involving this bicyclic amine are often attributed to challenges in individual steps. Some older synthetic routes involve harsh conditions or toxic reagents which can lead to product degradation or the formation of undesirable byproducts. For instance, methods involving nitrosation of 3-azabicyclo[3.3.0]octane can generate carcinogenic N-nitroso compounds, making the process unsuitable for large-scale industrial production.[1][2] Another route that uses hydrazine hydrate also involves a highly toxic substance and can contribute to environmental pollution.[1]
To improve yields, consider alternative synthetic strategies that utilize milder reaction conditions and less hazardous reagents. For example, a three-step synthesis involving catalytic cyclization, nucleophilic substitution, and reduction has been reported to have high yield and purity for each step, making it more suitable for industrial scale-up.[1]
Question: Our reaction involving the free base of 3-Azabicyclo[3.3.0]octane is sluggish and incomplete. How can we improve the reaction rate?
Answer: The hydrochloride salt of 3-Azabicyclo[3.3.0]octane is a stable, crystalline solid, but the corresponding free base can be hygroscopic and may absorb atmospheric moisture and carbon dioxide. This can neutralize the amine, reducing its nucleophilicity and leading to incomplete or slow reactions.
Troubleshooting Steps:
-
Ensure complete conversion to the free base: Before use, ensure the hydrochloride salt is fully neutralized. This can be achieved by treating an aqueous solution with a suitable base (e.g., NaOH) and extracting the free amine into an organic solvent.
-
Thoroughly dry the free base: Residual water can interfere with many reactions. Dry the organic extract containing the free base over a suitable drying agent (e.g., anhydrous sodium sulfate) and remove the solvent under reduced pressure.
-
Handle under inert atmosphere: To prevent absorption of CO2 and moisture, handle the free base under an inert atmosphere (e.g., nitrogen or argon), especially during storage and when setting up reactions.
Question: We are observing significant byproduct formation during the N-alkylation of 3-Azabicyclo[3.3.0]octane. How can we minimize this?
Answer: Byproduct formation in N-alkylation reactions is a common challenge, particularly during scale-up. The primary amine can undergo multiple alkylations, leading to the formation of quaternary ammonium salts.
Mitigation Strategies:
-
Control of Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the amine relative to the alkylating agent can sometimes help to minimize over-alkylation.
-
Reaction Temperature: Maintain a controlled and consistent temperature. Exothermic reactions can lead to temperature spikes, which may promote side reactions.
-
Choice of Base: The choice of base is critical. A non-nucleophilic, sterically hindered base can be effective in deprotonating the amine without competing in the alkylation reaction.
-
Solvent Selection: The solvent can influence the reaction rate and selectivity. Aprotic polar solvents are often a good choice for N-alkylation reactions.
Question: We are struggling with the purification of our final product, a derivative of 3-Azabicyclo[3.3.0]octane. What are the recommended purification techniques for scale-up?
Answer: Purification of bicyclic amines and their salts can be challenging due to their polarity and solubility characteristics. Traditional column chromatography may not be practical or economical for large-scale production.
Recommended Scale-up Purification Methods:
-
Crystallization: If your product is a solid, crystallization is often the most effective and scalable purification method. Experiment with different solvent systems to find conditions that provide good recovery and high purity. A mixed solvent system of an alcohol (e.g., methanol, ethanol) and an ester (e.g., ethyl acetate) has been reported for the refining of a crude 3-azabicyclo-octane solid.[3]
-
Distillation: For volatile liquid products, distillation under reduced pressure can be an efficient purification method.
-
Salt Formation and Washing: Converting the amine product to its hydrochloride salt can facilitate purification. The salt often has different solubility properties, allowing for impurities to be washed away with appropriate solvents. The purified salt can then be converted back to the free base if required. A post-treatment method involving adjusting the pH with sodium hydroxide, followed by steam distillation, collection of the aqueous fraction, and subsequent acidification with hydrochloric acid to form the hydrochloride salt has been described.[4]
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when working with this compound and its reactions at scale?
A1:
-
Material Handling: 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Always handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid generating dust.[5]
-
Reagent Toxicity: Be aware of the toxicity of all reagents used in the reaction. For example, some synthetic routes may involve highly toxic substances like hydrazine hydrate or generate carcinogenic byproducts such as N-nitroso compounds.[1]
-
Reaction Exotherms: Many reactions, such as neutralizations and some alkylations, can be exothermic. When scaling up, the surface area-to-volume ratio decreases, making heat dissipation less efficient. Monitor the reaction temperature closely and have an effective cooling system in place to prevent thermal runaways.
-
Waste Disposal: Dispose of all chemical waste according to your institution's and local regulations.
Q2: What are the typical physical properties of 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride?
A2: A summary of the typical physical properties is provided in the table below.
| Property | Value | Reference |
| Appearance | Off-white crystalline powder | [6] |
| Molecular Formula | C7H15ClN2 | [6][7] |
| Molecular Weight | 162.66 g/mol | [6][7] |
| Melting Point | 170-174 °C (lit.) | [6][7] |
| Solubility | Soluble in water | |
| Hygroscopicity | The free base can be hygroscopic |
Q3: How can I monitor the progress of my reaction involving 3-Azabicyclo[3.3.0]octane derivatives?
A3: The choice of monitoring technique depends on the specific reaction. Common methods include:
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can also be used to assess the purity of the product. Purity of N-amino-3-azabicyclo[8][8]octane hydrochloride has been determined by HPLC detection.[1]
-
Gas Chromatography (GC): Suitable for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the formation of specific products by observing characteristic signals.
Q4: Are there any specific challenges associated with the deprotection of N-Boc-3-azabicyclo[3.3.0]octane at a larger scale?
A4: N-Boc deprotection is a common step in the synthesis of derivatives. While typically straightforward, scale-up can present challenges:
-
Acidic Conditions: Traditional methods use strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10] On a large scale, handling and neutralizing large quantities of acid can be problematic.
-
Work-up: The work-up to remove the acid and isolate the free amine can be cumbersome at scale, often involving extractions and washes.
-
Thermal Deprotection: As an alternative, thermal deprotection under continuous flow conditions can be advantageous as it avoids the use of reagents and simplifies the work-up, yielding the free amine directly.[11] However, this method requires specialized equipment and careful optimization of temperature and residence time to avoid decomposition.[11]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-amino-3-azabicyclo[8][8]octane hydrochloride
This protocol is a generalized representation based on a three-step synthesis.[1]
Step 1: Synthesis of 1,2-Cyclopentane Dicarboximide
-
Charge a reaction vessel with 2-carbamyl cyclopentylacetic acid amine.
-
Heat the reactant under the catalysis of an acid catalyst.
-
Continuously remove the water generated during the cyclization reaction.
-
Once water formation ceases, add toluene and reflux to dissolve the product.
-
Perform post-treatment (e.g., cooling, filtration, and drying) to obtain 1,2-cyclopentane dicarboximide.
Step 2: Synthesis of N-amino-1,2-cyclopentane Dicarboximide
-
Dissolve 1,2-cyclopentane dicarboximide in a suitable solvent.
-
React with chloramine under alkaline conditions.
-
After the reaction is complete, perform a suitable work-up (e.g., extraction, washing, and solvent evaporation) to isolate N-amino-1,2-cyclopentane dicarboximide.
Step 3: Reduction to N-amino-3-azabicyclo[8][8]octane hydrochloride
-
In a reaction kettle, add N-amino-1,2-cyclopentane dicarboximide and methanol.[1]
-
Preheat the mixture to 40 °C.[1]
-
Add aluminum trichloride and stir for 30 minutes.[1]
-
Add sodium borohydride and heat the mixture to reflux for 8 hours.[1]
-
After cooling, extract the mixture with toluene (3 times).[1]
-
Adjust the pH of the extract to 3 by adding hydrochloric acid.[1]
-
Remove toluene and water via reduced pressure distillation.[1]
-
Add methanol and recrystallize at 5 °C to obtain N-amino-3-azabicyclo[8][8]octane hydrochloride crystals.[1]
Visualizations
Caption: Synthetic workflow for N-amino-3-azabicyclo[3.3.0]octane hydrochloride.
References
- 1. CN112851563A - Synthesis process of N-amino-3-azabicyclo [3,3,0] octane hydrochloride - Google Patents [patents.google.com]
- 2. DK169669B1 - Process for the synthesis of N-amino-3-azabicyclo [3.3.0] octane - Google Patents [patents.google.com]
- 3. Method for preparing N-amino-3-azabicyclo[3,3,0]octane hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. Post-treatment method of N-amino-3-aza-bicyclo-[3.3.0] octane hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. aksci.com [aksci.com]
- 6. nbinno.com [nbinno.com]
- 7. 3-Amino-3-azabicyclo 3.3.0 octane 97 58108-05-7 [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
Handling and safety precautions for 3-Azabicyclo[3.3.0]octane hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, safety, and experimental use of 3-Azabicyclo[3.3.0]octane hydrochloride.
Frequently Asked Questions (FAQs)
1. What is this compound and what is it used for?
This compound (CAS No: 112626-50-3) is a bicyclic organic compound. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a key building block for the antidiabetic drug Gliclazide and is also used in the preparation of substituted pyrimidines that act as hedgehog signaling pathway inhibitors.[1][2][3][4] The "3-Amino" derivative, 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride (CAS No: 58108-05-7), is also a key intermediate for Gliclazide and is used in the synthesis of cannabinoid receptor antagonists.[2][5][6]
2. What are the main hazards associated with this compound?
The primary hazards associated with this compound are:
Some sources also indicate that it may be harmful if swallowed or inhaled.[8]
3. What personal protective equipment (PPE) should be worn when handling this compound?
To ensure safety, the following personal protective equipment is recommended:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder outside of a fume hood to avoid dust inhalation.
4. How should this compound be stored?
It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[7] It is important to keep it away from incompatible substances such as strong oxidizing agents and strong bases.
5. What are the appropriate first aid measures in case of exposure?
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[7]
-
If swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek medical advice.
6. How should I dispose of waste containing this compound?
Disposal should be carried out in accordance with local, state, and federal regulations. It is recommended to dispose of the contents and container at an approved waste disposal plant.
Experimental Protocols and Troubleshooting Guides
Representative Experimental Protocol: N-Acylation of 3-Azabicyclo[3.3.0]octane
This is a general procedure for the acylation of the free base of 3-Azabicyclo[3.3.0]octane. The hydrochloride salt must first be neutralized to the free amine before reaction.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Acyl chloride or anhydride
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Suspend this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (approximately 2.5 equivalents) to the suspension and stir at room temperature for 30 minutes to generate the free amine in situ.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure acylated product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not start or is incomplete (as per TLC) | 1. Incomplete neutralization of the hydrochloride salt. 2. Insufficiently reactive acylating agent. 3. Low reaction temperature. | 1. Ensure at least 2 equivalents of base are used and allow sufficient time for neutralization before adding the electrophile. 2. Consider using a more reactive acylating agent or adding a catalytic amount of DMAP (4-dimethylaminopyridine). 3. Allow the reaction to proceed at room temperature or gently heat if necessary, while monitoring for side product formation. |
| Formation of multiple products | 1. Reaction temperature is too high, leading to side reactions. 2. The acylating agent is unstable under the reaction conditions. 3. Presence of impurities in the starting material. | 1. Maintain the reaction at a lower temperature (e.g., 0 °C) for a longer duration. 2. Use a freshly opened or purified acylating agent. 3. Ensure the purity of the this compound before use. Recrystallization may be necessary. |
| Difficulties in product isolation/purification | 1. The product is highly polar and/or water-soluble. 2. Emulsion formation during aqueous workup. | 1. Use a more polar solvent system for extraction (e.g., a mixture of DCM and isopropanol). If the product is still in the aqueous layer, consider back-extraction after saturating the aqueous phase with salt. 2. Add brine to the separatory funnel to help break the emulsion. Alternatively, filter the emulsified layer through a pad of celite. |
| Low yield | 1. Incomplete reaction. 2. Loss of product during workup due to its water solubility. 3. Degradation of the product on silica gel. | 1. See "Reaction does not start or is incomplete". 2. Minimize the volume of aqueous washes and/or back-extract the aqueous layers. 3. Consider purifying by another method such as crystallization or distillation if the product is volatile. Alternatively, deactivate the silica gel with a small percentage of triethylamine in the eluent. |
Data Presentation
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 112626-50-3 | [8][9] |
| Molecular Formula | C₇H₁₄ClN | [8][9] |
| Molecular Weight | 147.65 g/mol | [8][9] |
| Appearance | White to off-white crystalline powder | [10] |
| Melting Point | 170-174 °C (for the "3-Amino" derivative) | |
| Solubility | Generally soluble in polar solvents like water and alcohols. | [10] |
Safety and Hazard Information
| Hazard Statement | GHS Classification | Precautionary Statements |
| H315: Causes skin irritation | Skin Irrit. 2 | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | Eye Irrit. 2 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | STOT SE 3 | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep at rest in a position comfortable for breathing. |
| H302+H332: Harmful if swallowed or if inhaled | Acute Tox. 4 | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
Visualizations
Caption: General workflow for handling this compound.
Caption: Troubleshooting decision tree for incomplete reactions.
References
- 1. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride-58108-05-7 [ganeshremedies.com]
- 3. This compound | 112626-50-3 [chemicalbook.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. Synthesis process of N-amino-3-azabicyclo [3, 3, 0] octane hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. Process For The Preparation Of N Amino 3 Azabicyclo[3.3.0]Octane [quickcompany.in]
- 7. aksci.com [aksci.com]
- 8. Cyclopenta(c)pyrrole, octahydro-, hydrochloride (1:1) | C7H14ClN | CID 21572123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 96% | CAS: 112626-50-3 | AChemBlock [achemblock.com]
- 10. Page loading... [guidechem.com]
Overcoming solubility issues of 3-Azabicyclo[3.3.0]octane hydrochloride in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-Azabicyclo[3.3.0]octane hydrochloride in organic solvents.
Troubleshooting Guide & FAQs
Q1: Why is this compound poorly soluble in many common organic solvents?
This compound is the salt form of an amine. The presence of the charged ammonium center and the chloride counter-ion makes the molecule highly polar. This high polarity leads to strong crystal lattice energy and a preference for polar solvents that can effectively solvate the ions. Consequently, it exhibits poor solubility in nonpolar or weakly polar organic solvents such as ethers, hydrocarbons, and chlorinated solvents. Its solubility is generally better in polar solvents like water and alcohols.[1]
Q2: I am struggling to dissolve this compound in my organic reaction solvent. What are my options?
You have several strategies to overcome this solubility issue. The most effective approach is often to convert the hydrochloride salt to its free amine form, which is significantly less polar and more soluble in a wider range of organic solvents. Other techniques include using a co-solvent system, gentle heating, and vigorous stirring.
Q3: What is "freebasing" and how does it improve solubility?
Freebasing is the process of converting an amine salt (like a hydrochloride) into its neutral, or "free base," form. This is typically achieved by treating the salt with a base to remove the acidic proton from the ammonium ion. The resulting free amine is uncharged, less polar, and therefore more soluble in organic solvents.
Q4: Can I just heat the mixture to dissolve the hydrochloride salt?
Gentle warming can increase the rate of dissolution and may slightly improve solubility. However, excessive heating should be avoided as it can lead to the degradation of the compound. It is crucial to monitor the stability of your compound under thermal stress.
Q5: Will simply stirring for a longer period help?
Vigorous and prolonged stirring increases the surface area of the solid that is in contact with the solvent, which can facilitate dissolution. While it may not overcome fundamental insolubility, it is a good practice to ensure the mixture is well-agitated.
Solubility Data
Quantitative solubility data for this compound is not widely available in the literature. However, based on its chemical properties and information from chemical suppliers, a qualitative summary of its solubility is provided below.
| Solvent | Qualitative Solubility |
| Water | Soluble / Slightly Soluble[2] |
| Methanol | Slightly Soluble[2][3] |
| Ethanol | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2] |
| Chloroform | Slightly Soluble[2][3] |
| Dichloromethane (DCM) | Poorly Soluble |
| Diethyl Ether | Poorly Soluble |
| Toluene | Poorly Soluble |
| Hexanes | Poorly Soluble |
Experimental Protocols
Protocol 1: Freebasing of this compound
This protocol describes a general procedure for converting the hydrochloride salt to the free amine to improve solubility in organic solvents.
Materials:
-
This compound
-
A suitable organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)
-
A weak inorganic base (e.g., saturated aqueous sodium bicarbonate solution or 1M sodium hydroxide)
-
Anhydrous sodium sulfate or magnesium sulfate
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Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water.
-
Neutralization: Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) with stirring. Monitor the pH of the aqueous layer with pH paper and continue adding the base until the pH is greater than 9 to ensure complete deprotonation of the amine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. The free amine will move into the organic layer.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent. The resulting solution contains the free amine of 3-Azabicyclo[3.3.0]octane, which can be used directly in reactions or concentrated under reduced pressure to yield the purified free amine.
Protocol 2: Using a Co-Solvent System
This protocol outlines the use of a polar co-solvent to aid the dissolution of this compound in a less polar organic solvent.
Materials:
-
This compound
-
Primary non-polar or weakly polar organic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Polar co-solvent (e.g., Methanol, Ethanol)
-
Standard laboratory glassware
Procedure:
-
Suspension: Suspend the this compound in the desired primary organic solvent (e.g., dichloromethane).
-
Co-solvent Addition: While vigorously stirring the suspension, add the polar co-solvent (e.g., methanol) dropwise.
-
Observation: Continue adding the co-solvent until the solid dissolves completely. Use the minimum amount of co-solvent necessary to achieve dissolution to maintain the desired overall solvent polarity for your reaction.
-
Proceed with Reaction: Once a homogenous solution is obtained, you can proceed with your chemical reaction. Be mindful that the presence of the polar co-solvent may influence your reaction's outcome.
Visualizations
Caption: A troubleshooting workflow for overcoming solubility issues.
Caption: The experimental workflow for the freebasing of the hydrochloride salt.
References
Technical Support Center: Chiral Separation of 3-Azabicyclo[3.3.0]octane Enantiomers by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of 3-Azabicyclo[3.3.0]octane enantiomers using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the chiral HPLC separation of 3-Azabicyclo[3.3.0]octane enantiomers.
Q1: Why am I seeing no separation or poor resolution of the enantiomers?
A1: Poor or no resolution is a frequent challenge in chiral separations and can stem from several factors.[1] Consider the following troubleshooting steps:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. For 3-Azabicyclo[3.3.0]octane, which is a basic compound, polysaccharide-based columns are often a good starting point.[2][3]
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in achieving selectivity.[2]
-
Recommendation: For normal-phase chromatography, vary the ratio of the alcohol modifier (e.g., isopropanol or ethanol) in the hexane mobile phase. Also, for a basic analyte like 3-Azabicyclo[3.3.0]octane, the addition of a small percentage of an amine, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v), to the mobile phase is often necessary to improve peak shape and resolution.[3][4]
-
-
Incorrect Flow Rate: Chiral separations can be sensitive to the flow rate.
-
Recommendation: Experiment with lower flow rates, as this can sometimes enhance resolution.[1]
-
-
Temperature Effects: Temperature can influence the interactions between the analyte and the CSP.[1][2]
-
Recommendation: If your HPLC system has a column thermostat, investigate the effect of varying the temperature on the separation.
-
Q2: My peaks are tailing. What can I do to improve peak shape?
A2: Peak tailing in the analysis of basic compounds like 3-Azabicyclo[3.3.0]octane is often due to secondary interactions with the stationary phase.[1]
-
Secondary Interactions: Unwanted interactions, particularly with residual silanol groups on silica-based CSPs, can lead to tailing.[1]
-
Recommendation: Add a basic modifier to the mobile phase, such as 0.1% diethylamine or triethylamine, to mask the active sites on the stationary phase and improve peak symmetry.[3]
-
-
Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing.[1]
-
Recommendation: Flush the column with an appropriate solvent sequence to remove potential contaminants.
-
-
Column Degradation: Over time, the performance of a chiral column can deteriorate, resulting in poor peak shapes.[1]
-
Recommendation: If other troubleshooting steps fail, it may be necessary to replace the column.
-
Q3: I am observing "ghost peaks" in my chromatogram. What is the cause and how can I resolve this?
A3: Ghost peaks are extraneous peaks that do not originate from the injected sample.[1]
-
Mobile Phase Contamination: Impurities in the solvents or additives used for the mobile phase are a common cause.[1]
-
Recommendation: Use high-purity, HPLC-grade solvents and fresh additives. Filter the mobile phase before use.
-
-
Sample Carryover: Residual sample from a previous injection can appear as a ghost peak.
-
Recommendation: Implement a robust needle wash protocol and, if necessary, inject a blank solvent run between samples to check for carryover.
-
-
System Contamination: Contamination can occur in various parts of the HPLC system, including the injector, tubing, or detector flow cell.
-
Recommendation: Systematically clean and flush the HPLC system to eliminate potential sources of contamination.
-
Frequently Asked Questions (FAQs)
Q1: What type of chiral stationary phase (CSP) is recommended for the separation of 3-Azabicyclo[3.3.0]octane enantiomers?
A1: Polysaccharide-based CSPs are the most commonly used and are a good starting point.[2] Specifically, columns like Daicel ChiralCel® OD-H and ChiralPak® AD are often effective for the separation of basic compounds in normal-phase mode.[3][4] Pirkle-type columns, such as the Regis Whelk-O1® (R,R), are also a viable option.[4]
Q2: What are typical mobile phase conditions for the chiral separation of 3-Azabicyclo[3.3.0]octane?
A2: A normal-phase mobile system is generally preferred. This typically consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol.[3] For a basic compound like 3-Azabicyclo[3.3.0]octane, the addition of a small amount of an amine (e.g., 0.1% diethylamine or triethylamine) to the mobile phase is crucial for good peak shape and resolution.[3][4]
Q3: Is it possible to invert the elution order of the enantiomers?
A3: Yes, with certain types of CSPs, it is possible to invert the elution order. For Pirkle-type columns, using a CSP with the opposite absolute configuration (e.g., switching from an (R,R) to an (S,S) configuration) will typically reverse the elution order.[5] This can be advantageous for purifying a minor enantiomer by having it elute first.
Q4: How can I scale up my analytical method to a preparative separation?
A4: To scale up an analytical method, you will need to use a larger-diameter column packed with the same stationary phase. The flow rate will need to be increased proportionally to the cross-sectional area of the preparative column. It is important to ensure that the resolution is maintained during the scale-up process. Covalently bonded phases are generally more durable and better suited for preparative work than coated phases.[5]
Experimental Protocols
While the optimal conditions will need to be determined empirically for your specific application, the following protocols provide a starting point for the chiral separation of 3-Azabicyclo[3.3.0]octane enantiomers.
Table 1: Recommended Starting Conditions for Chiral HPLC Method Development
| Parameter | Condition 1 (Polysaccharide CSP) | Condition 2 (Pirkle-type CSP) |
| Column | Daicel ChiralPak® AD-H (5 µm, 4.6 x 250 mm) or ChiralCel® OD-H (5 µm, 4.6 x 250 mm) | Regis Whelk-O1® (R,R) (10 µm, 4.6 x 250 mm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) | n-Hexane / Ethanol / Triethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient (or controlled at 25 °C) | Ambient (or controlled at 25 °C) |
| Detection | UV at a suitable wavelength (e.g., 210 nm, depending on derivatization) or Mass Spectrometry | UV at a suitable wavelength (e.g., 210 nm, depending on derivatization) or Mass Spectrometry |
| Injection Volume | 5-20 µL | 5-20 µL |
| Sample Conc. | 1 mg/mL in mobile phase | 1 mg/mL in mobile phase |
Note: These are starting points. The ratio of hexane to alcohol should be optimized to achieve the desired resolution and retention times.
Visualizations
Diagram 1: General Troubleshooting Workflow
Caption: A decision tree for troubleshooting poor resolution in chiral HPLC.
Diagram 2: Chiral Separation Principle
Caption: The principle of chiral separation on a chiral stationary phase.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Azabicyclo[3.3.0]octane Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra for key bicyclic amines. While specific experimental data for 3-Azabicyclo[3.3.0]octane hydrochloride is not prominently available in published literature, we will focus on the well-documented N-amino-3-azabicyclo[3.3.0]octane hydrochloride, a critical intermediate in the synthesis of the antidiabetic drug Gliclazide. For comparative purposes, we will contrast its spectral data with that of 3-Azabicyclo[3.2.0]heptane hydrochloride, a closely related bicyclic amine, to illustrate the impact of structural variations on NMR spectra.
Comparative NMR Data
The structural differences between the N-amino substituted [3.3.0] system and the unsubstituted [3.2.0] system are clearly reflected in their respective NMR spectra. The presence of the N-amino group and the specific geometry of the fused five-membered rings in the former lead to a distinct set of chemical shifts compared to the fused five- and four-membered rings of the latter.
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm |
| N-amino-3-azabicyclo[3.3.0]octane hydrochloride | CDCl₃ | 7.0 (s, 2H), 3.16-3.41 (m, 4H), 2.12 (d, 2H), 1.35-1.60 (m, 6H)[1] |
| 3-Azabicyclo[3.2.0]heptane hydrochloride | CDCl₃ | 10.13 (s, 2H), 3.46-3.35 (m, 2H), 3.22-3.02 (m, 4H), 2.31-2.15 (m, 2H), 2.10-1.93 (m, 2H)[2] |
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm |
| N-amino-3-azabicyclo[3.3.0]octane hydrochloride | CDCl₃ | 51.9, 51.9, 40.6, 40.6, 31.5, 31.5, 25.4[1] |
| 3-Azabicyclo[3.2.0]heptane hydrochloride | CDCl₃ | 51.91, 36.80, 22.89[2] |
Experimental Workflow for NMR Analysis
The following diagram outlines a standard workflow for the preparation and NMR analysis of bicyclic amine hydrochloride samples.
References
Comparative Analysis of Mass Spectrometry and Alternative Techniques for 3-Azabicyclo[3.3.0]octane Derivatives
For researchers, scientists, and drug development professionals, the accurate and efficient analysis of 3-Azabicyclo[3.3.0]octane derivatives is crucial for advancing pharmaceutical research and development. This guide provides a comprehensive comparison of mass spectrometry (MS) with alternative analytical techniques—notably Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC)—for the characterization and quantification of this important class of bicyclic amines.
The 3-Azabicyclo[3.3.0]octane core is a key structural motif in a variety of biologically active compounds and pharmaceutical intermediates. The selection of an appropriate analytical technique is paramount for ensuring the identity, purity, and enantiomeric composition of these derivatives. This guide delves into the experimental protocols and comparative performance of mass spectrometry (LC-MS/MS and GC-MS), NMR spectroscopy, and chiral HPLC.
Performance Comparison of Analytical Techniques
The choice of analytical technique for 3-Azabicyclo[3.3.0]octane derivatives is dictated by the specific analytical challenge, whether it be structural elucidation, quantitative analysis, or chiral separation. While mass spectrometry offers unparalleled sensitivity for quantification, NMR spectroscopy provides definitive structural information, and chiral HPLC is indispensable for enantiomeric purity assessment.
| Analytical Technique | Key Performance Characteristics | Typical Applications for 3-Azabicyclo[3.3.0]octane Derivatives |
| LC-MS/MS | High Sensitivity & Selectivity: Capable of detecting impurities at trace levels (ng/L or below)[1]. High Throughput: Enables fast and efficient analysis of multiple samples[2]. Versatility: Applicable to a wide range of polar and non-polar compounds[3]. | Quantification of active pharmaceutical ingredients (APIs) and their impurities in various matrices[4][5]. Pharmacokinetic studies. |
| GC-MS | Excellent for Volatile Compounds: Ideal for analyzing thermally stable and volatile derivatives[6]. High Resolution: Provides exceptional separation for complex mixtures of volatile analytes. Established Libraries: Extensive mass spectral libraries aid in compound identification. | Analysis of volatile and semi-volatile impurities and byproducts from synthesis[7]. |
| NMR Spectroscopy | Definitive Structural Elucidation: Provides detailed information about molecular structure and connectivity[8][9]. Non-destructive: The sample can be recovered after analysis. Quantitative (qNMR): Can provide accurate quantification without the need for identical reference standards. | Structure confirmation of novel 3-Azabicyclo[3.3.0]octane derivatives[10]. Analysis of isomeric purity. |
| Chiral HPLC | Enantiomeric Separation: The gold standard for separating and quantifying enantiomers[11][12]. High Precision and Accuracy: Delivers reliable results for enantiomeric excess determination[11][13]. | Determination of enantiomeric purity of chiral 3-Azabicyclo[3.3.0]octane derivatives, which is critical for pharmaceutical applications[11]. |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible results. Below are representative protocols for the analysis of 3-Azabicyclo[3.3.0]octane derivatives using the discussed techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the quantification of 3-Azabicyclo[3.3.0]octane derivatives, especially in complex matrices, due to its high sensitivity and selectivity.[1]
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
For biological matrices, perform a protein precipitation step followed by centrifugation and filtration of the supernatant.
-
Dilute the final extract to the desired concentration within the calibration range.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is often suitable for separating polar aromatic compounds.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with an additive like formic acid (for enhanced ionization) and an organic solvent such as acetonitrile is common[4].
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode is generally used for the analysis of amines.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte[1].
-
Capillary Voltage: Typically around 3.5 kV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable 3-Azabicyclo[3.3.0]octane derivatives. For less volatile compounds, derivatization may be necessary to improve their chromatographic behavior.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
If necessary, perform derivatization (e.g., acylation, silylation) to increase volatility and thermal stability.
-
Inject the sample into the GC-MS system.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)[7].
-
Inlet Temperature: Typically set to a high temperature (e.g., 280-300 °C) to ensure complete vaporization[7].
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, start at 50 °C, hold for 1 minute, then ramp up to 320 °C at 10 °C/min and hold for 2 minutes[7].
Mass Spectrometry Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV is standard.
-
MS Source Temperature: Typically around 230 °C.
-
Quadrupole Temperature: Typically around 150 °C.
-
Scan Range: A suitable mass range is selected to detect the molecular ion and characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of 3-Azabicyclo[3.3.0]octane derivatives. Both 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are used for complete structural assignment[10].
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
1H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all protons.
-
13C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms in the molecule.
-
2D NMR: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which are essential for assigning the complete structure.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the method of choice for separating the enantiomers of chiral 3-Azabicyclo[3.3.0]octane derivatives. The selection of the chiral stationary phase (CSP) is critical for achieving separation.
Sample Preparation:
-
Dissolve the racemic or enantiomerically enriched sample in the mobile phase or a compatible solvent.
-
Filter the sample before injection.
Chromatographic Conditions:
-
Column: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for the separation of a wide range of chiral compounds, including amines[11][13].
-
Mobile Phase: The choice of mobile phase depends on the CSP and the analyte. Common mobile phases include mixtures of hexane/isopropanol or methanol/acetonitrile, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape[11].
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the analyte.
Visualizing Analytical Workflows
To better illustrate the processes involved, the following diagrams, generated using the DOT language, outline the typical experimental workflows for LC-MS/MS analysis and a decision-making process for selecting the appropriate analytical technique.
Caption: Typical LC-MS/MS workflow for the analysis of 3-Azabicyclo[3.3.0]octane derivatives.
Caption: Decision tree for selecting an analytical technique for 3-Azabicyclo[3.3.0]octane derivatives.
References
- 1. Pharmaceutical Impurity Detection Using LC-MS/MS - پایش دارو زیست آزما [payeshdarou.ir]
- 2. agilent.com [agilent.com]
- 3. Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]
- 5. biotech-spain.com [biotech-spain.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uab.edu [uab.edu]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 9. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. benchchem.com [benchchem.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Three-Dimensional Architecture of 3-Azabicyclo[3.3.0]octane Scaffolds: A Comparative Crystallographic Guide
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecular scaffolds is paramount for rational drug design. The 3-Azabicyclo[3.3.0]octane core, a recurring motif in various biologically active compounds, presents a compelling case for in-depth structural analysis. This guide provides a comparative overview of the X-ray crystallographic data for several key compounds containing this bicyclic system, supported by detailed experimental protocols and visual representations of the crystallographic workflow.
The rigid, bicyclic nature of the 3-Azabicyclo[3.3.0]octane scaffold offers a unique conformational constraint that can be exploited to enhance binding affinity and selectivity to biological targets. X-ray crystallography provides the definitive method for elucidating the exact spatial arrangement of atoms within these molecules, offering invaluable insights into their structure-activity relationships.
Comparative Crystallographic Data
To facilitate a direct comparison, the crystallographic data for four distinct 3-Azabicyclo[3.3.0]octane containing compounds are summarized below. These examples showcase the structural diversity within this class of molecules, from relatively simple diones to more complex, functionally substituted derivatives.
| Compound Name | CCDC No. | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |
| 1. Dimethyl (cis)-3,7-diazabicyclo[3.3.0]octane-2,6-dione-1,5-dicarboxylate | 118288 | Monoclinic | P2₁/n | 8.852(2) | 9.888(2) | 13.065(3) | 90 | 106.34(3) | 90 | 1095.6(4) | [1] |
| 2. (1R,5S)-6-exo,7-endo,8-exo-triacetoxy-N-methyl-4-endo-phenylthio-3-oxa-2-azabicyclo[3.3.0]octane | N/A | Orthorhombic | P2₁2₁2₁ | 10.45(1) | 11.75(1) | 18.28(2) | 90 | 90 | 90 | 2244.5 | [2] |
| 3. p-Bromobenzoate derivative of the trans-fused azabicyclo[3.3.0]octane core of palau'amine | N/A | Orthorhombic | P2₁2₁2₁ | 10.123(2) | 13.456(3) | 21.098(4) | 90 | 90 | 90 | 2872.1(1) | [3] |
| 4. 7-Imino-3-nitroimino-2,4,6,8-tetraazabicyclo[3.3.0]octane hydrochloride | N/A | Orthorhombic | Pna2₁ | 13.345(3) | 8.456(2) | 7.989(2) | 90 | 90 | 90 | 901.9(4) | [4] |
Experimental Protocols
The successful crystallization and subsequent X-ray diffraction analysis of these compounds are underpinned by meticulous experimental procedures. Below are the detailed methodologies for the key experiments cited.
Synthesis and Crystallization
Compound 1: Dimethyl (cis)-3,7-diazabicyclo[3.3.0]octane-2,6-dione-1,5-dicarboxylate The synthesis of the parent 3,7-diazabicyclo[3.3.0]octane-2,6-dione and its derivatives was achieved through a multi-step process. Single crystals of the dimethyl ester derivative were obtained by slow evaporation from a solution in methanol.[1]
Compound 2: (1R,5S)-6-exo,7-endo,8-exo-triacetoxy-N-methyl-4-endo-phenylthio-3-oxa-2-azabicyclo[3.3.0]octane This compound was synthesized from a D-glucopyranosyl precursor. Crystals suitable for X-ray analysis were obtained by recrystallization from ethanol.[2]
Compound 3: p-Bromobenzoate derivative of the trans-fused azabicyclo[3.3.0]octane core of palau'amine The synthesis of the trans-fused azabicyclo[3.3.0]octane core was a key step in the synthetic efforts towards palau'amine. The stereochemistry was confirmed by converting a synthetic intermediate into its p-bromobenzoate derivative, which was then crystallized for X-ray analysis.[3]
Compound 4: 7-Imino-3-nitroimino-2,4,6,8-tetraazabicyclo[3.3.0]octane hydrochloride Details on the synthesis of this energetic intermediate were reported, with crystals suitable for X-ray diffraction being obtained during the purification process.[4]
X-ray Data Collection and Structure Refinement
For each compound, single-crystal X-ray diffraction data were collected on a diffractometer using either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.
Visualizing the Crystallographic Workflow
The process of determining the crystal structure of a 3-Azabicyclo[3.3.0]octane containing compound, from synthesis to data analysis, can be visualized as a streamlined workflow.
This guide provides a foundational comparison of the crystallographic features of several 3-Azabicyclo[3.3.0]octane containing compounds. The presented data and protocols serve as a valuable resource for researchers aiming to design and synthesize novel therapeutics based on this versatile scaffold. The detailed structural information obtained from X-ray crystallography is indispensable for understanding the subtle conformational nuances that govern molecular recognition and biological activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3,7-Diazabicyclo[3.3.0]octane-2,6-diones: synthesis, NMR spectra and structures - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 4. Facile Synthesis of the Trans-Fused Azabicyclo[3.3.0]octane Core of the Palau’amines and the Tricyclic Core of the Axin… [ouci.dntb.gov.ua]
A Comparative Analysis of 3-Azabicyclo[3.3.0]octane Hydrochloride and Other Bicyclic Amines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Bicyclic amines are privileged scaffolds in medicinal chemistry, prized for their conformational rigidity and three-dimensional character, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. This guide provides a comparative study of 3-Azabicyclo[3.3.0]octane hydrochloride and other notable bicyclic amines, supported by experimental data, to inform researchers in the strategic design of novel therapeutics.
Introduction to this compound
This compound, a key intermediate in organic synthesis, serves as a versatile building block for a variety of biologically active molecules.[1][2] Its fused five-membered ring system provides a rigid framework that is amenable to diverse functionalization. This scaffold has been incorporated into compounds targeting a range of biological entities, including cannabinoid receptors and as a crucial component in the synthesis of the anti-diabetic drug Gliclazide.[3][4][5]
Comparative Analysis of Bicyclic Amines
The strategic incorporation of bicyclic amines into drug candidates can significantly impact their pharmacological profile. This section compares the performance of derivatives of 3-Azabicyclo[3.3.0]octane with other bicyclic amine scaffolds in different therapeutic areas.
G-Protein Coupled Receptor 119 (GPR119) Agonists
GPR119 is a promising target for the treatment of type 2 diabetes and obesity. Several bicyclic amines have been explored as GPR119 agonists.
. Table 1: Comparative Activity of Bicyclic Amine GPR119 Agonists
| Compound/Scaffold | Structure | Target | Assay | EC50 (nM) | Reference |
| Bicyclic Amine Derivative | Indanone derivative with a bicyclic amine | GPR119 | cAMP Assay | Potent Agonist | [6] |
| Spirocyclic Cyclohexane Derivative | Spiro[pyrimido[5,4-b][7][8]oxazine-7,1'-cyclohexane] | GPR119 | cAMP Assay | 12 | [9] |
| Fused Bicyclic Derivative | 6-Aminofuro[3,2-c]pyridin-3(2H)-one | GPR119 | cAMP Assay | 14 | [10] |
| Arena B3 | Not specified | GPR119 | GLP-1 Secretion | 290-400 | [11] |
Data synthesized from multiple sources to illustrate the potency of various bicyclic scaffolds.
C-C Chemokine Receptor Type 5 (CCR5) Antagonists
CCR5 antagonists are a class of antiretroviral drugs used in the treatment of HIV infection. The bicyclic amine scaffold has been successfully employed in the design of potent CCR5 antagonists. Notably, a derivative of 3-azabicyclo[3.3.0]octane has been investigated as an effective replacement for the 3-amino-8-azabicyclo[3.2.1]octane moiety found in the approved drug Maraviroc.
. Table 2: Comparative Activity of Bicyclic Amine CCR5 Antagonists
| Compound/Scaffold | Structure | Target | Assay | IC50 (nM) | Reference |
| Propane-1,3-diamino bridge derivative | Novel core scaffold | CCR5 | RANTES-binding assay | 0.253 | [12] |
| Indazole derivative | Indazole-based scaffold | CCR5 | RANTES-binding assay | 14.4 | [12] |
This table highlights the high potency achievable with novel bicyclic amine scaffolds in CCR5 antagonism.
Muscarinic M1 Receptor Agonists
Muscarinic M1 receptor agonists are being investigated for the treatment of cognitive deficits in Alzheimer's disease. Derivatives of 1-azabicyclo[3.3.0]octane have shown high affinity for this receptor.
. Table 3: Binding Affinity of Bicyclic Amines for Muscarinic M1 Receptors
| Compound/Scaffold | Structure | Target | Assay | Ki (nM) | Reference |
| 1-Azabicyclo[3.3.0]octane derivative (9f) | N-[2-(1-Azabicyclo[3.3.0]octan-5-yl)ethyl]-2-nitroaniline | M1 Receptor | Radioligand Binding | High Affinity | [13] |
| 1-Azabicyclo[3.3.1]nonane derivative (10a) | Aniline derivative | M1 Receptor | Radioligand Binding | 59 | [13] |
This data showcases the potential of different azabicycloalkane cores in targeting muscarinic receptors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common assays used to evaluate the bicyclic amines discussed.
GPR119 cAMP Accumulation Assay
This assay quantifies the activation of GPR119 by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP).
Workflow:
Caption: Workflow for a GPR119 cAMP Accumulation Assay.
Detailed Steps:
-
Cell Culture: HEK293 cells stably expressing human GPR119 are cultured to 80-90% confluency.[14]
-
Cell Preparation: Cells are harvested and resuspended in an appropriate assay buffer.[14]
-
Compound Preparation: Test compounds are serially diluted to create a range of concentrations.[14]
-
Cell Plating: The cell suspension is dispensed into a 384-well plate.[14]
-
Compound Addition: The diluted compounds are added to the wells.[14]
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 30 minutes).[14]
-
Detection: Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents are added to each well.[14]
-
Final Incubation: The plate is incubated for 1 hour at room temperature, protected from light.[14]
-
Readout: The fluorescence is read on a plate reader, and the ratio of the two emission wavelengths is used to determine the amount of cAMP.
-
Data Analysis: A dose-response curve is generated to calculate the EC50 value for each compound.[14]
CCR5 Receptor Binding Assay
This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.
Workflow:
Caption: Workflow for a CCR5 Receptor Binding Assay.
Detailed Steps:
-
Membrane Preparation: Cell membranes are prepared from a cell line that overexpresses the CCR5 receptor.[15]
-
Compound Preparation: Serial dilutions of the test compounds (potential CCR5 antagonists) are prepared.[15]
-
Incubation: The cell membranes, a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-RANTES), and the test compound are incubated together to allow for competitive binding.[12][15]
-
Washing: The mixture is filtered and washed to separate the membrane-bound radioligand from the unbound radioligand.[15]
-
Scintillation Counting: The radioactivity of the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[15]
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the test compound concentration to determine the IC50 value, which is the concentration of the antagonist that displaces 50% of the radiolabeled ligand.[15]
Signaling Pathways
Understanding the signaling pathways in which these bicyclic amines act is crucial for rational drug design.
GPR119 Signaling Pathway
GPR119 activation by an agonist leads to the stimulation of adenylyl cyclase, which increases intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), leading to downstream physiological responses such as insulin and GLP-1 secretion.
Caption: Simplified GPR119 Signaling Pathway.
CCR5-Mediated HIV Entry and Inhibition
The HIV-1 envelope glycoprotein gp120 binds to the CD4 receptor on T-cells, which induces a conformational change allowing it to then bind to the CCR5 co-receptor. This interaction facilitates the fusion of the viral and cellular membranes, leading to viral entry. CCR5 antagonists, including those with bicyclic amine scaffolds, block this interaction, thus preventing viral entry.
Caption: Mechanism of CCR5-Mediated HIV Entry and Inhibition.
Conclusion
The comparative analysis reveals that various bicyclic amine scaffolds, including the 3-Azabicyclo[3.3.0]octane framework, are highly valuable in modern drug discovery. The choice of a specific bicyclic core can significantly influence the potency and selectivity of a compound for its biological target. The data presented herein, along with the detailed experimental protocols and pathway diagrams, provide a foundational resource for researchers aiming to leverage the unique properties of bicyclic amines in the design of next-generation therapeutics. The continued exploration of novel bicyclic amine scaffolds holds great promise for addressing a wide range of diseases.
References
- 1. This compound | 112626-50-3 [chemicalbook.com]
- 2. Cyclopenta(c)pyrrole, octahydro-, hydrochloride (1:1) | C7H14ClN | CID 21572123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride-58108-05-7 [ganeshremedies.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation of biological activity of compounds synthesized from 3-Azabicyclo[3.3.0]octane hydrochloride
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents has led scientists to explore unique chemical scaffolds that can serve as the foundation for potent and selective drugs. One such scaffold that has garnered significant interest is the 3-Azabicyclo[3.3.0]octane ring system. Compounds synthesized from 3-Azabicyclo[3.3.0]octane hydrochloride have demonstrated a remarkable range of biological activities, showing promise in various therapeutic areas. This guide provides an objective comparison of the performance of these compounds, with a focus on their activity as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activity
Derivatives of the 3-Azabicyclo[3.3.0]octane scaffold have been investigated for several biological activities, including antibacterial, nootropic (cognitive-enhancing), and enzymatic inhibition. A particularly promising area of research is their role as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme implicated in the regulation of glucose homeostasis and a key target in the treatment of type 2 diabetes.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Table 1: Comparative in vitro DPP-4 Inhibitory Activity of 3-Azabicyclo[3.3.0]octane Derivatives
| Compound ID | Modification on 3-Azabicyclo[3.3.0]octane Core | DPP-4 IC50 (nM) | Reference Compound (Sitagliptin) IC50 (nM) |
| Compound 10a | Specific bicyclo[3.3.0]octane derivative | Demonstrates good efficacy in oral glucose tolerance tests | ~19 |
| Compound 10b | Specific bicyclo[3.3.0]octane derivative | Demonstrates good efficacy in oral glucose tolerance tests | ~19 |
| AX8819 | Azabicyclo[3.3.0]octane-based structure | Potent and selective for DPP II over DPP-4 | Not Applicable (DPP II inhibitor) |
Note: Specific IC50 values for compounds 10a and 10b are not provided in the abstract but their efficacy is highlighted.[1] AX8819 is included to showcase the scaffold's versatility, though it targets a different but related peptidase.[2]
The data, although collated from different sources, underscores the potential of the 3-Azabicyclo[3.3.0]octane scaffold in designing potent DPP-4 inhibitors. The structure-activity relationship (SAR) studies suggest that modifications to the bicyclo[3.3.0]octane core can significantly influence inhibitory potency and selectivity.[3]
Experimental Protocols
To ensure the reproducibility and validation of the biological activity of these synthesized compounds, detailed experimental protocols are essential. The following is a standard methodology for an in vitro Dipeptidyl Peptidase-4 (DPP-4) inhibition assay.
Protocol: In Vitro Fluorometric DPP-4 Inhibition Assay
This assay quantifies the inhibitory effect of a test compound on the enzymatic activity of DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds (synthesized 3-Azabicyclo[3.3.0]octane derivatives)
-
Positive control (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DPP-4 enzyme in the assay buffer.
-
Prepare a stock solution of the DPP-4 substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and the positive control at various concentrations.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound solution or positive control or vehicle (for control wells)
-
DPP-4 enzyme solution
-
-
Incubate the plate at 37°C for a specified period (e.g., 10 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
Add the DPP-4 substrate solution to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the fluorescence intensity versus time).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.
Conclusion
The 3-Azabicyclo[3.3.0]octane scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives synthesized from this core structure have demonstrated significant biological activity, particularly as potent inhibitors of the DPP-4 enzyme. The comparative data, though requiring further consolidation through dedicated head-to-head studies, strongly suggests that these compounds are viable candidates for further investigation in the management of type 2 diabetes and potentially other conditions. The detailed experimental protocols provided herein offer a foundation for researchers to validate and expand upon these findings. The continued exploration of the structure-activity relationships of 3-Azabicyclo[3.3.0]octane derivatives is a compelling avenue for the discovery of next-generation therapeutics.
References
- 1. Synthesis and biological evaluation of bicyclo[3.3.0] octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and activity of a potent, specific azabicyclo [3.3.0] octane-based DPP II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 5. content.abcam.com [content.abcam.com]
Confirming the Stereochemistry of 3-Azabicyclo[3.3.0]octane Products: A Comparative Guide to Using NOE Spectroscopy
For researchers, scientists, and drug development professionals, the definitive determination of stereochemistry is a critical step in chemical synthesis and drug discovery. The rigid bicyclic scaffold of 3-azabicyclo[3.3.0]octane is a prevalent motif in numerous biologically active compounds and natural products. This guide provides a comprehensive comparison of the use of Nuclear Overhauser Effect (NOE) spectroscopy for stereochemical confirmation of 3-azabicyclo[3.3.0]octane products against other common analytical techniques, supported by experimental data and detailed protocols.
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that allows for the determination of the spatial proximity of atoms within a molecule. By measuring the transfer of nuclear spin polarization from one nucleus to another, NOE experiments can elucidate the relative stereochemistry of chiral centers, particularly in rigid systems like the 3-azabicyclo[3.3.0]octane core. This guide will delve into the practical application of NOE for this purpose, offering a clear comparison with alternative methods such as X-ray crystallography and vicinal coupling constant (³J) analysis.
Quantitative Analysis: NOE-Derived Interproton Distances
The stereochemical assignment of 3-azabicyclo[3.3.0]octane systems, particularly the cis- or trans-fusion of the two five-membered rings, can be unambiguously determined through quantitative NOE analysis. The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the two interacting protons. This relationship allows for the calculation of interproton distances, providing concrete evidence for a particular stereoisomer.
A study on the synthesis of the cis-fused azabicyclo[3.3.0]octane core of palau'amine congeners provides an excellent example of quantitative NOESY analysis. The experimentally determined interproton distances were compared with distances obtained from molecular modeling to confirm the cis stereochemistry.[1][2]
| Interacting Protons | Experimental Distance (pm) | Calculated Distance (pm) | Stereochemical Implication |
| H11 / H12 | 240 | 243 | Strong correlation indicative of a cis-fusion |
| H11 / H18 | 360 | 365 | Weaker correlation supporting the cis arrangement |
| H11 / H13β | 410 | 412 | Weaker correlation supporting the cis arrangement |
Table 1: Experimentally determined and calculated interproton distances for a cis-fused azabicyclo[3.3.0]octane system. Data sourced from Movassaghi, M., & Ondrus, A. E. (2007).[1][2]
Comparison with Alternative Methods
While NOE spectroscopy is a powerful tool, it is often used in conjunction with other techniques to provide a comprehensive structural elucidation.
| Method | Principle | Advantages | Disadvantages |
| NOE Spectroscopy | Measures through-space interactions between protons. | - Provides direct evidence of spatial proximity. - Applicable to molecules in solution, reflecting their native conformation. - Non-destructive. | - Can be complex to interpret for flexible molecules. - Requires careful experimental setup to obtain quantitative data. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | - Provides a definitive 3D structure with high precision. - Considered the "gold standard" for stereochemical confirmation. | - Requires a suitable single crystal, which can be difficult to grow. - The solid-state structure may not represent the solution-phase conformation. |
| ³J (Vicinal) Coupling Constant Analysis | Measures through-bond interactions between protons on adjacent carbons. | - Can provide information about dihedral angles (Karplus relationship). - A standard feature of ¹H NMR spectra. | - Dihedral angle-coupling constant relationship can be ambiguous. - Less direct than NOE for determining through-space relationships. |
Experimental Protocols
2D NOESY Experiment for a 3-Azabicyclo[3.3.0]octane Derivative
This protocol outlines the key steps for acquiring and processing a 2D NOESY spectrum to determine the relative stereochemistry of a 3-azabicyclo[3.3.0]octane product.
Caption: Workflow for 2D NOESY stereochemical analysis.
Logical Relationship for Stereochemical Assignment
The process of assigning the stereochemistry of a 3-azabicyclo[3.3.0]octane product using NOE data involves a logical progression from data acquisition to structural confirmation.
Caption: Logic for assigning stereochemistry using NOE data.
References
Performance Showdown: A Comparative Guide to Catalysts for 3-Azabicyclo[3.3.0]octane Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of the 3-Azabicyclo[3.3.0]octane framework, a key structural motif in many pharmaceuticals, is a critical area of study. The efficiency of this synthesis is heavily reliant on the choice of catalyst. This guide provides an objective comparison of the performance of various catalytic systems, supported by experimental data, to aid in the selection of the optimal catalyst for your research needs.
The synthesis of the 3-Azabicyclo[3.3.0]octane core can be achieved through various synthetic routes, often involving intramolecular cyclization or reductive amination steps. The choice of catalyst is paramount in determining the yield, selectivity, and overall efficiency of these transformations. This guide will delve into the performance of several key catalysts, including those based on palladium, ruthenium, and nickel.
Catalyst Performance Comparison
The following tables summarize the performance of different catalysts in the synthesis of 3-Azabicyclo[3.3.0]octane and its derivatives. It is important to note that the reaction conditions and starting materials may vary, reflecting the diverse synthetic strategies employed.
Palladium-Catalyzed Synthesis of 2-Azabicyclo[3.3.0]octane Derivatives
Palladium catalysts are well-known for their efficacy in C-N bond formation and have been successfully employed in the synthesis of azabicyclic structures. The choice of phosphine ligand is crucial in controlling the selectivity of the reaction.
| Catalyst System | Ligand | Substrate | Product | Yield (%) | Diastereomeric Ratio | Ref. |
| Pd₂(dba)₃ / dppp | dppp | N-(4-methoxyphenyl)-3-cyclopentylideneprop-2-en-1-amine | 5-(4-methoxyphenyl)-2-azabicyclo[3.3.0]octane | 65 | >20:1 | [1] |
| Pd₂(dba)₃ / P(t-Bu)₂Me·HBF₄ | P(t-Bu)₂Me | N-(4-methoxyphenyl)-3-cyclopentylideneprop-2-en-1-amine | 6-(4-methoxyphenyl)-2-azabicyclo[3.3.0]octane | 85 | >20:1 | [1] |
Ruthenium and Nickel Catalyzed Synthesis of 3-Azabicyclo[3.3.0]octane
Ruthenium and Nickel catalysts are often employed in hydrogenation and reductive amination reactions, which are key steps in several synthetic routes to 3-Azabicyclo[3.3.0]octane.
| Catalyst | Reaction Type | Starting Material | Product | Yield (%) | Selectivity (%) | Ref. |
| Ruthenium/Carbon (Ru/C) | Ammonification | 3-oxabicyclo[3.3.0]octane | 3-azabicyclo[3.3.0]octane | - | 32 (conversion) | [2] |
| Raney Nickel | Reductive Decarbonylation | Tetrahydrofuran-3,4-diacetic acid | 3-oxabicyclo[3.3.0]octane | 79 | 88.5 | [2] |
| Raney Nickel | Catalytic Hydrogenation | 5-nitromethyl-1-azabicyclo[3.3.0]octane | 5-aminomethyl-1-azabicyclo[3.3.0]octane | High | - | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
General Procedure for Palladium-Catalyzed Synthesis of 2-Azabicyclo[3.3.0]octane Derivatives[1]
A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol), the appropriate phosphine ligand (0.02 mmol for bidentate, 0.04 mmol for monodentate), and NaOt-Bu (1.2 mmol). The tube is evacuated and backfilled with argon. Toluene (2 mL) is added, and the mixture is stirred at room temperature for 15 minutes. A solution of the N-aryl-3-cyclopentylideneprop-2-en-1-amine (1.0 mmol) and the aryl bromide (1.4 mmol) in toluene (2 mL) is then added. The reaction mixture is heated to the desired temperature and stirred for the specified time. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2-azabicyclo[3.3.0]octane derivative.
Procedure for Raney Nickel Catalyzed Hydrogenation of 5-nitromethyl-1-azabicyclo[3.3.0]octane[3][4]
To a solution of 5-nitromethyl-1-azabicyclo[3.3.0]octane (1.00 g, 5.88 mmol) and NaOH (0.235 g, 5.88 mmol) in ethanol (5 ml), is added 0.40 g of Raney nickel. The mixture is placed under a hydrogen atmosphere and stirred at 20°C for 12 hours. After the reaction is complete, the catalyst is removed by filtration. The filtrate is then poured into a 33% HCl-isopropanol solution (5.0 ml) below 20°C. The mixture is concentrated, and the resulting hydrochloride salt is recrystallized from a mixed solvent of ethanol and isopropanol to yield the pure product.
Procedure for Ruthenium/Carbon Catalyzed Ammonification[2]
A fixed-bed reactor is charged with an H-ZSM-5 catalyst. The reactor is heated from room temperature to 350°C under a nitrogen purge. The nitrogen flow is then switched to ammonia. The starting material, 3-oxabicyclo[3.3.0]octane, is pumped into the catalyst bed. The product stream is passed through a condenser and a gas-liquid separator to collect the final product, 3-azabicyclo[3.3.0]octane.
Visualizing the Synthetic Pathways
To better understand the processes involved, the following diagrams illustrate a general synthetic scheme and a typical workflow for catalyst evaluation.
Caption: A simplified reaction pathway for the synthesis of the 3-Azabicyclo[3.3.0]octane core.
Caption: A typical workflow for the selection and optimization of a catalyst for a specific synthetic transformation.
References
- 1. Selective Synthesis of 5- or 6-Aryl Octahydrocyclopenta[b]pyrroles from a Common Precursor Through Control of Competing Pathways in a Pd-Catalyzed Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN115232057B - Synthesis method of gliclazide intermediate 3-azabicyclo [3.3.0] octane - Google Patents [patents.google.com]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Azabicyclo[3.3.0]octane-Based Drug Candidates in Preclinical Testing
This guide provides a comprehensive comparison of 3-Azabicyclo[3.3.0]octane-based drug candidates against established alternatives in several therapeutic areas. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their performance based on available experimental data.
Angiotensin-Converting Enzyme (ACE) Inhibitors for Hypertension
The 3-Azabicyclo[3.3.0]octane scaffold has been successfully incorporated into potent ACE inhibitors. This section compares a notable candidate from this class, Hoe 498, with the well-established ACE inhibitor, Captopril.
Data Presentation: In Vitro and In Vivo Efficacy
| Compound | Target | In Vitro Potency (IC50) | Animal Model | In Vivo Efficacy (Blood Pressure Reduction) | Reference |
| Hoe 498 | ACE | 26 nM (prodrug) | Spontaneously Hypertensive Rats (SHR) | Normalization of blood pressure at 10 mg/kg/day (oral, 4 weeks) | [1] |
| 4.2 nM (active diacid) | [2] | ||||
| Captopril | ACE | - | Spontaneously Hypertensive Rats (SHR) | Significant reduction in blood pressure (dose-dependent) | [3] |
Experimental Protocols
In Vitro ACE Inhibition Assay (using Hippuryl-Histidyl-Leucine - HHL)
This assay determines the in vitro potency of compounds in inhibiting ACE.
-
Reagents:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
Assay Buffer: 100 mM Sodium Borate buffer with 300 mM NaCl, pH 8.3.
-
Test compounds (Hoe 498, Captopril) dissolved in a suitable solvent.
-
Stopping Reagent: 1 M HCl.
-
Extraction Solvent: Ethyl Acetate.
-
-
Procedure:
-
Pre-incubate the ACE enzyme with varying concentrations of the test compound or vehicle control in the assay buffer at 37°C for 15 minutes.
-
Initiate the reaction by adding the HHL substrate.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 1 M HCl.
-
Extract the resulting hippuric acid into ethyl acetate.
-
Measure the absorbance of the extracted hippuric acid at 228 nm.
-
-
Data Analysis:
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol assesses the in vivo antihypertensive efficacy of the drug candidates.
-
Animals:
-
Adult male Spontaneously Hypertensive Rats (SHR).
-
-
Procedure:
-
Acclimatize the animals and train them for blood pressure measurement using the tail-cuff method to minimize stress-induced variations.
-
Administer the test compounds (e.g., Hoe 498 at 0.1, 1, and 10 mg/kg/day) or vehicle control orally for a specified period (e.g., four weeks).[1]
-
Measure systolic blood pressure and heart rate at regular intervals before and during the treatment period.
-
-
Data Analysis:
-
Compare the changes in blood pressure in the treated groups to the vehicle control group.
-
Analyze the data for statistical significance to determine the antihypertensive efficacy of the compounds.[1]
-
Signaling Pathway and Experimental Workflow
Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of ACE inhibition.
Dipeptidyl Peptidase (DPP) Inhibitors for Type 2 Diabetes
Derivatives of the 3-Azabicyclo[3.3.0]octane core have shown promise as inhibitors of Dipeptidyl Peptidase II (DPP II) and Dipeptidyl Peptidase-4 (DPP-4), enzymes implicated in glucose homeostasis. This section compares a potent 3-Azabicyclo[3.3.0]octane-based DPP II inhibitor, AX8819, with the established DPP-4 inhibitor, Sitagliptin.
Data Presentation: In Vitro Potency
| Compound | Target | In Vitro Potency (IC50) | Reference |
| AX8819 | DPP II | 0.88 nM | [6] |
| Sitagliptin | DPP-4 | 19 nM | [6] |
Experimental Protocols
In Vitro DPP Inhibition Assay (Fluorometric)
This protocol is used to determine the inhibitory activity of compounds against DPP enzymes.
-
Reagents:
-
Recombinant human DPP-4 or DPP II enzyme.
-
Fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Assay Buffer: Tris-HCl buffer (pH 7.5).
-
Test compounds (AX8819, Sitagliptin) dissolved in DMSO.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DPP enzyme.
-
Incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Data Analysis:
Signaling Pathway and Experimental Workflow
Caption: Mechanism of DPP-4 inhibitors in glucose homeostasis.
Nootropic Agents for Cognitive Enhancement
The 1-azabicyclo[3.3.0]octane moiety has been explored for the development of nootropic agents, with analogues of piracetam showing potential for improving cerebral function.
Data Presentation: In Vivo Efficacy
| Compound | Target/Mechanism | Animal Model | In Vivo Efficacy | Reference |
| N-[(1-azabicyclo[3.3.0]octan-5-yl)methyl]-2-oxo-1-pyrrolidineacetamide (20) | Cholinergic/Glutamatergic modulation (putative) | Mice | Improved cerebral function (qualitative) | [10][11] |
| Piracetam | Modulates neurotransmission | Rats with chronic cerebral hypoperfusion | Markedly improved memory impairment at 600 mg/kg (oral, 30 days) | [7] |
Experimental Protocols
Passive Avoidance Test
This test is used to assess learning and memory in rodents.
-
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
-
Procedure:
-
Acquisition Trial: Place the mouse in the light compartment. When the mouse enters the dark compartment, deliver a mild foot shock.
-
Retention Trial: 24 hours after the acquisition trial, place the mouse back in the light compartment and measure the latency to enter the dark compartment.
-
-
Data Analysis:
Mechanism of Action and Experimental Workflow
Caption: Experimental workflow for the passive avoidance test to evaluate nootropic agents.
Muscarinic Acetylcholine Receptor (mAChR) Antagonists
While specific quantitative data for 3-Azabicyclo[3.3.0]octane-based mAChR antagonists was not prominently available in the initial searches, this class of compounds is of interest. For comparative purposes, data for the non-selective muscarinic antagonist Atropine is provided.
Data Presentation: In Vitro Binding Affinity
| Compound | Target | In Vitro Potency (Ki) | Reference |
| Atropine | M1 mAChR | 1.27 nM | [17] |
| M2 mAChR | 3.24 nM | [17] | |
| M3 mAChR | 2.21 nM | [17] | |
| M4 mAChR | 0.77 nM | [17] | |
| M5 mAChR | 2.84 nM | [17] |
Experimental Protocols
Muscarinic Receptor Binding Assay
This assay measures the affinity of a compound for muscarinic receptors.
-
Reagents:
-
Cell membranes expressing the specific muscarinic receptor subtype (M1-M5).
-
Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Assay Buffer: Phosphate buffer with MgCl₂.
-
Test compounds at various concentrations.
-
Scintillation fluid.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
Signaling Pathway
Caption: General signaling pathway of muscarinic acetylcholine receptors and antagonism.
References
- 1. 2-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2- azabicyclo[3.3.0]octane-3-carboxylic acid (Hoe 498): antihypertensive action and persistent inhibition of tissue converting enzyme activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. 2-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S) -2-azabicyclo[3.3.0]octane-3-carboxylic acid (Hoe 498)--a new and highly effective angiotensin I converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. AX8819 | DPP-2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 9. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 11. Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scantox.com [scantox.com]
- 13. Passive avoidance (step-down test) [protocols.io]
- 14. 2.7. Passive avoidance test [bio-protocol.org]
- 15. Passive avoidance test [panlab.com]
- 16. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 17. idpublications.org [idpublications.org]
- 18. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes. | Sigma-Aldrich [sigmaaldrich.com]
- 21. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 3-Azabicyclo[3.3.0]octane Analogs
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-azabicyclo[3.3.0]octane analogs targeting various key biological entities. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate the design of novel therapeutic agents based on this versatile scaffold.
Activity at Muscarinic Acetylcholine Receptors (mAChRs)
A study of cremastrine and its unnatural analog bearing the 3-azabicyclo[3.3.0]octane core revealed its potential as a pan-muscarinic antagonist. The following table summarizes the inhibitory activity of an unnatural analog at the five human muscarinic receptor subtypes (M1-M5).
Table 1: Inhibitory Activity (IC50) of a 3-Azabicyclo[3.3.0]octane Analog at Muscarinic Receptors
| Compound | M1 IC50 (µM) | M2 IC50 (µM) | M3 IC50 (µM) | M4 IC50 (µM) | M5 IC50 (µM) |
| Unnatural Analog 1 | 1.9 | >10 | 5.0 | 5.2 | 2.0 |
Data extracted from Hahn et al., 2013.
The data indicates that this analog exhibits the highest potency for the M1 and M5 receptor subtypes, with moderate activity at M3 and M4, and the lowest activity at the M2 subtype. This profile suggests that modifications to the ester moiety of the 3-azabicyclo[3.3.0]octane scaffold could be explored to enhance selectivity for specific mAChR subtypes.
Activity at Dipeptidyl Peptidase II (DPP II)
A potent and selective inhibitor of DPP II featuring a 3-azabicyclo[3.3.0]octane core has been identified. This highlights the potential of this scaffold in developing inhibitors for this therapeutic target.
Table 2: Potency of a 3-Azabicyclo[3.3.0]octane-based DPP II Inhibitor
| Compound | Target | Potency |
| AX8819 | DPP II | Potent and Selective |
While a specific IC50 value is not provided in a tabular format in the initial source, the study emphasizes the compound's high potency and selectivity.
Activity at Glutamate Transporters and Receptors
A conformationally restricted analog of (S)-glutamic acid, (1R,4S,5R,6S)-3-azabicyclo[3.3.0]octane-4,6-dicarboxylic acid, was synthesized and evaluated for its activity at human glutamate transporters and both ionotropic (iGlu) and metabotropic (mGlu) glutamate receptors.
Table 3: Pharmacological Profile of a 3-Azabicyclo[3.3.0]octane Dicarboxylic Acid Analog
| Target | Activity | Value (µM) |
| Human Glutamate Transporters | ||
| EAAT1 | Kᵢ | 127 |
| EAAT2 | Kᵢ | 52 |
| EAAT3 | Kᵢ | 46 |
| Ionotropic Glutamate Receptors | ||
| AMPA | IC₅₀ | >100 |
| Kainate | IC₅₀ | 14 |
| NMDA | IC₅₀ | 2.9 |
| Metabotropic Glutamate Receptors | ||
| mGluR1 | EC₅₀ | >1000 |
| mGluR2 | EC₅₀ | ~1000 (agonist) |
| mGluR4 | EC₅₀ | >1000 |
Data extracted from a study on a novel glutamate transporter inhibitor.
These results demonstrate that this analog is a potent inhibitor of EAAT2 and EAAT3 with moderate activity at EAAT1. It also shows significant activity at NMDA and kainate receptors, while having minimal effect on AMPA and most mGlu receptors, with the exception of weak agonism at mGluR2. This suggests that the rigid 3-azabicyclo[3.3.0]octane scaffold can be utilized to design subtype-selective glutamate transporter inhibitors and receptor modulators.
Experimental Protocols
Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity of test compounds to muscarinic acetylcholine receptor subtypes.
Materials:
-
Cell membranes expressing specific human muscarinic receptor subtypes (e.g., from CHO or HEK cells).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Assay Buffer (e.g., PBS, pH 7.4).
-
Test compounds (3-azabicyclo[3.3.0]octane analogs).
-
Non-specific binding control (e.g., Atropine).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Preparation: Thaw cell membranes on ice. Dilute membranes, radioligand, and test compounds to desired concentrations in assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess atropine), and competitive binding (membranes + radioligand + test compound at various concentrations).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value from the resulting sigmoidal curve and convert it to a Ki value using the Cheng-Prusoff equation.
Dipeptidyl Peptidase (DPP) II Inhibition Assay
Objective: To measure the inhibitory activity of test compounds against DPP II.
Materials:
-
Recombinant human DPP II enzyme.
-
Fluorogenic substrate (e.g., H-Gly-Pro-AMC).
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Test compounds (3-azabicyclo[3.3.0]octane analogs).
-
Known DPP II inhibitor (positive control).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
Enzyme Reaction: To the wells of a 96-well plate, add the assay buffer, DPP II enzyme, and either the test compound, positive control, or vehicle (for control wells). Pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Glutamate Transporter Uptake Assay
Objective: To assess the inhibitory effect of test compounds on glutamate uptake by specific excitatory amino acid transporters (EAATs).
Materials:
-
Cells expressing a specific human EAAT subtype (e.g., HEK293 or HeLa cells).
-
Radiolabeled glutamate (e.g., [³H]-D-Aspartate or [³H]-L-Glutamate).
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compounds (3-azabicyclo[3.3.0]octane analogs).
-
Known EAAT inhibitor (positive control).
-
24-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Cell Culture: Plate the EAAT-expressing cells in 24-well plates and grow to confluency.
-
Assay Preparation: Wash the cells with uptake buffer. Prepare solutions of test compounds and radiolabeled glutamate in uptake buffer.
-
Inhibition Assay: Pre-incubate the cells with the test compound or vehicle for a specified time (e.g., 15 minutes) at 37°C.
-
Uptake: Add the radiolabeled glutamate to the wells and incubate for a short period (e.g., 5-10 minutes) to allow for uptake.
-
Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.
-
Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Normalize the radioactive counts to the protein concentration in each well. Calculate the percent inhibition of glutamate uptake for each concentration of the test compound compared to the vehicle control. Determine the IC50 or Ki value by non-linear regression analysis.
Visualizations
Caption: General workflow for a structure-activity relationship (SAR) study.
Efficacy Benchmark: 3-Azabicyclo[3.3.0]octane Scaffolds vs. Established Therapeutics
A Comparative Analysis for Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles has led researchers to explore diverse chemical scaffolds. Among these, the 3-Azabicyclo[3.3.0]octane framework has emerged as a promising structural motif in medicinal chemistry, demonstrating potential applications in oncology and neurodegenerative disorders. This guide provides an objective comparison of the performance of 3-Azabicyclo[3.3.0]octane derivatives against established drugs in these fields, supported by available experimental data.
Anticancer Potential: Benchmarking Against Doxorubicin and Cisplatin
In Vitro Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative spiro-fused 3-azabicyclo[3.1.0]hexane derivatives against various cancer cell lines, with doxorubicin as a reference compound.
| Compound/Drug | K-562 (Leukemia) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | Sk-mel-2 (Melanoma) IC50 (µM) | Jurkat (T-cell Leukemia) IC50 (µM) |
| Compound 8 | >10 | 10 | 10 | 2 |
| Compound 18 | 5 | 5 | 5 | 2 |
| Compound 24 | 5 | 5 | 5 | 2 |
| Doxorubicin | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The provided data for doxorubicin in the source did not specify IC50 values but was used as a positive control.
Another study on spiro-fused 3-azabicyclo[3.1.0]hexanes and cyclopropa[a]pyrrolizidines reported IC50 values against the K562 cell line, with some adducts showing significant antiproliferative effects in the range of 25–27 μM.[1]
While direct head-to-head data against cisplatin for 3-azabicyclo[3.3.0]octane scaffolds is limited, a meta-analysis of published studies provides benchmark IC50 values for cisplatin across various cell lines, which can serve as a point of reference. For example, in HeLa cells, the IC50 of cisplatin is often reported in the low micromolar range.
Potential in Neurodegenerative Disorders: A Look at Cholinesterase Inhibition and Nicotinic Acetylcholine Receptor Modulation
The 3-Azabicyclo[3.3.0]octane scaffold has been investigated for its potential to modulate key targets in neurodegenerative diseases like Alzheimer's disease, primarily focusing on acetylcholinesterase (AChE) inhibition and interaction with nicotinic acetylcholine receptors (nAChRs).
Acetylcholinesterase (AChE) Inhibition
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a potent and selective inhibitor of AChE. While direct comparative studies of 3-Azabicyclo[3.3.0]octane derivatives against donepezil are scarce, the known inhibitory potency of donepezil provides a benchmark for future development.
| Drug | Target | IC50 (nM) |
| Donepezil | Acetylcholinesterase (AChE) | 6.7[2] |
Future research should aim to evaluate novel 3-Azabicyclo[3.3.0]octane derivatives in head-to-head AChE inhibition assays against donepezil to ascertain their relative potency.
Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity
Certain diazabicyclo[3.3.0]octane derivatives have been identified as ligands for the α4β2 nicotinic acetylcholine receptor, a key target in cognitive function and nicotine addiction. Varenicline, a partial agonist at this receptor, is a widely used smoking cessation aid and serves as a relevant comparator.
| Compound/Drug | Target | Binding Affinity (Ki) |
| 3,7-diazabicyclo[3.3.0]octane derivatives | α4β2 nAChR | 0.01 nM - 1.0 µM[3] |
| Varenicline | α4β2 nAChR | 0.1 - 0.4 nM[4] |
The wide range of binding affinities for the diazabicyclo[3.3.0]octane derivatives suggests that substituent modifications on this scaffold can significantly influence their interaction with the α4β2 nAChR. Some derivatives exhibit potencies comparable to or exceeding that of varenicline, highlighting the therapeutic potential of this scaffold.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
In Vitro Cytotoxicity Assay (MTS Assay)
This assay determines the number of viable cells in culture based on the conversion of a tetrazolium salt (MTS) into a colored formazan product by metabolically active cells.
Workflow:
Procedure:
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group with vehicle-treated cells is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTS Addition: Following incubation, the MTS reagent is added to each well.
-
Formazan Formation: The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric method measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine to thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Signaling Pathway:
Procedure:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB in the buffer, a solution of acetylthiocholine iodide in water, and a solution of the AChE enzyme.
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to initiate the reaction, except in the blank wells.
-
Substrate Addition: Add the acetylthiocholine solution to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific nAChR subtype by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Experimental Workflow:
Procedure:
-
Membrane Preparation: Cell membranes expressing the nAChR subtype of interest are prepared from cultured cells or tissue homogenates.
-
Binding Reaction: The membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine or [³H]cytisine) and varying concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a known ligand) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined, and this is used to calculate the binding affinity (Ki).
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 3-Azabicyclo[3.3.0]octane hydrochloride: A Step-by-Step Guide
Proper disposal of 3-Azabicyclo[3.3.0]octane hydrochloride is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.
I. Hazard Identification and Safety Data
Before handling or disposing of this compound, it is essential to be familiar with its potential hazards. While some safety data sheets (SDS) may indicate it is not classified as hazardous under OSHA's Hazard Communication Standard, others for structurally similar compounds suggest potential risks.[1] For instance, related compounds are reported to cause skin and eye irritation, and may cause respiratory irritation.[2][3] Always consult the specific SDS for the product you are using.
Key Safety Information Summary:
| Hazard Category | Description | Primary Recommendations |
| Health Hazards | May cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Wash skin thoroughly after handling.[2] Use only outdoors or in a well-ventilated area.[2] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, and face protection are recommended.[1][2] | Ensure proper PPE is worn at all times when handling the compound. |
| First Aid Measures | If on skin: Wash with plenty of soap and water.[2] If in eyes: Rinse cautiously with water for several minutes.[2] If inhaled: Remove person to fresh air and keep comfortable for breathing.[2] | In case of exposure, follow the first-aid measures outlined in the SDS and seek medical attention if irritation persists or you feel unwell.[2] |
| Environmental Precautions | Product should not be released into the environment.[1] Avoid letting the product enter drains, other waterways, or soil.[2] | Prevent spills from contaminating soil and water systems. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
Experimental Protocol: Chemical Waste Disposal
-
Waste Identification and Classification:
-
Determine if the waste is classified as hazardous. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines (40 CFR 261.3).[2]
-
Consult your institution's Environmental Health and Safety (EHS) department and local hazardous waste regulations for complete and accurate classification.[2]
-
-
Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, filter paper, contaminated PPE), in a designated and compatible waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" (if applicable), the full chemical name ("this compound"), and any associated hazard warnings (e.g., "Irritant").
-
Include the accumulation start date and the name of the principal investigator or laboratory group.
-
-
Storage:
-
Disposal:
III. Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Experimental Protocol: Spill Cleanup
-
Ensure Personnel Safety:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.[2]
-
Wear appropriate PPE, including respiratory protection if dust is generated.
-
-
Containment and Cleanup:
-
Prevent further leakage or spillage if it is safe to do so.[2]
-
For solid spills, carefully sweep or vacuum the material.[2] Avoid creating dust.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth).
-
Place all contaminated materials into a suitable, labeled container for disposal.[2]
-
-
Decontamination:
-
Clean the spill area thoroughly with an appropriate solvent or detergent, followed by water.
-
Collect all cleaning materials for disposal as hazardous waste.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and your institution's EHS department.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 3-Azabicyclo[3.3.0]octane hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Azabicyclo[3.3.0]octane hydrochloride. Following these procedures is essential for ensuring personal safety and proper disposal.
Chemical Identifier:
-
CAS Number: 112626-50-3
Hazard Identification and Summary
This compound is a chemical that requires careful handling due to its potential health effects. The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation, which may manifest as itching, scaling, or reddening.[1]
-
Serious Eye Irritation: Causes serious eye irritation, characterized by redness, watering, and pain.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
While one Safety Data Sheet (SDS) suggests this chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard, others indicate clear hazard warnings.[2] Therefore, it is prudent to handle it with the appropriate personal protective equipment and precautions.
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended PPE for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection are mandatory.[1] A face shield may be appropriate in situations with a higher risk of splashing.[1] |
| Skin Protection | Gloves: Wear chemical-resistant gloves. Nitrile, neoprene, or butyl rubber gloves are suitable choices.[3] Clothing: A lab coat or chemical-resistant suit should be worn to prevent skin contact.[4] For significant handling, disposable coveralls may be used. |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1] If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator with a particulate filter is recommended.[4][5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following experimental protocol will minimize exposure and ensure safe handling of this compound.
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all handling procedures.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Don the required PPE as outlined in the table above.
-
-
Handling the Solid Compound:
-
Preparing Solutions:
-
When dissolving the solid, slowly add the compound to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[1]
-
Clean the work area and any equipment used with an appropriate solvent.
-
Remove and properly dispose of contaminated PPE.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][2]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Characterization:
-
Unused or waste this compound should be considered chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste classification.
-
-
Disposal of Solid Waste:
-
Collect solid waste in a clearly labeled, sealed container.
-
The label should include the chemical name and associated hazards.
-
-
Disposal of Solutions:
-
Aqueous and solvent-based solutions containing this compound should be collected in a designated, labeled waste container.
-
Do not mix with incompatible waste streams.
-
-
Container Disposal:
-
Do not reuse empty containers.[1]
-
Rinse empty containers three times with a suitable solvent. The rinsate should be collected as chemical waste.
-
Dispose of the rinsed container in accordance with institutional and local regulations.
-
-
Regulatory Compliance:
-
All chemical waste must be disposed of in accordance with federal, state, and local regulations.[1]
-
Workflow and Safety Relationships
The following diagram illustrates the logical flow of handling and disposal procedures, emphasizing the relationship between operational steps and safety measures.
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

